The following tables consolidate key thermodynamic properties of n-Octacosane from the NIST Standard Reference Data Program and other experimental sources [1] [2].
Table 1: Fundamental Phase Transition Properties
| Property | Value | Units | Method / Notes |
|---|---|---|---|
| Melting Point (Tfus) | 334.0 ± 1.0 | K | Average of 23 values [1] [2] |
| Boiling Point (Tboil) | 704.8 | K | At atmospheric pressure [1] [2] |
| Triple Point (Ttriple) | 333.98 | K | Crystal phase I to liquid [1] [2] |
| Enthalpy of Fusion (ΔfusH) | 67.38 | kJ/mol | DSC [1] [2] |
| Enthalpy of Vaporization (ΔvapH°) | 141.9 | kJ/mol | Correlation Gas Chromatography (CGC) [1] [2] |
Table 2: Solid-Solid Phase Transition Details n-Octacosane undergoes a solid-solid (rotator) phase transition before melting [3] [1] [2].
| Initial Phase | Final Phase | Transition Enthalpy (ΔtrsH) | Transition Temperature |
|---|---|---|---|
| Crystalline II | Crystalline I | 33.66 kJ/mol | 330.40 K [1] [2] |
| Crystalline I | Liquid | 66.52 kJ/mol | 333.98 K [1] [2] |
Researchers commonly use the following techniques to study the phase behavior of n-alkanes like C28H58.
Differential Scanning Calorimetry (DSC)
Light Scattering
The workflow for characterizing phase transitions often integrates these and other techniques, as shown in the following experimental pathway.
This diagram maps the pathway from sample preparation through data synthesis to identify specific phase transitions.
For complex systems like petroleum products or phase-change materials, understanding n-Octacosane behavior in mixtures is critical.
n-Octacosane is a linear alkane that exhibits complex phase transitions upon heating and cooling. In its bulk state, it sequentially transitions through several solid and rotator phases before melting to an isotropic liquid [1] [2]. Rotator phases are intermediate states of matter that possess long-range translational order of the molecular centers of mass but feature molecules that can rotate freely around their long axis [3].
The table below summarizes the phase sequence of bulk n-octacosane upon heating:
| Phase Type | Phase Designation | Key Characteristics & Transition Temperature |
|---|---|---|
| Stable Crystal | Monoclinic (M011, space group P2₁/a) [1] | Low-temperature, fully ordered crystalline state. |
| Stable Crystal | Orthorhombic (Op, space group Pca2₁) [1] | Appears at higher temperatures than the monoclinic phase. |
| Rotator Phase | RIV [4] [1] | A high-temperature rotator phase. |
| Rotator Phase | RIII [4] | A rotator phase present in the bulk sequence. |
| Rotator Phase | RI [4] | A low-temperature rotator phase. |
| Isotropic Liquid | Liquid [2] | Final melting; simulated melting point is predictable by molecular dynamics [2]. |
However, when confined within nanopores (e.g., of Anodized Alumina, CPGs, SBA-15), its phase behavior changes dramatically [4] [1]:
Researchers use several key techniques to characterize the phase transitions and structures of n-octacosane.
DSC is used to measure the temperatures and enthalpies of phase transitions.
XRD provides structural information and is essential for identifying different rotator phases.
The workflow below illustrates how these experimental techniques are combined to study n-octacosane, particularly under confinement:
Experimental workflow for investigating n-octacosane phases under confinement.
Molecular Dynamics (MD) simulation provides atomic-level insight into phase transitions and is a valuable complement to experimental methods.
The data from these investigations can be summarized for clear comparison.
This table summarizes the general effects of nanoconfinement on n-octacosane's thermal behavior, as observed across multiple studies [4] [1].
| Property | Effect of Nanoconfinement |
|---|---|
| Melting Point (Tm) | Depression relative to bulk; linear dependence on inverse pore diameter (1/d). |
| Solid-Solid Transition Temperature | Depression relative to bulk; linear dependence on 1/d. |
| Transition Enthalpy (ΔH) | Reduction relative to bulk; linear dependence on 1/d. |
| Degree of Supercooling | Increases with confinement. |
| Phase Stability | Bulk RIII phase disappears; RIV phase is significantly suppressed. |
| New Phase Formation | Emergence of a hexatic-like mesophase and the RI rotator phase. |
This table highlights the influence of pore geometry, comparing the phase transition temperatures of n-octacosane in different porous matrices with similar pore sizes (data adapted from [1]).
| Porous Material | Pore Morphology | Pore Diameter (nm) | Relative Depression of Phase Transition Temperatures |
|---|---|---|---|
| SBA-15 | Ordered 1D Channels | ~8-9 | More pronounced |
| KIT-6 | 3D Interconnected | ~8.6 | Intermediate |
| CPGs / SGs | Disordered 3D Network | ~7.5-10 | Least pronounced |
The table below summarizes the key phase change data for n-octacosane (C₂₈H₅₈), collected from experimental measurements reported in the scientific literature.
| Property | Value | Units | Method / Notes | Reference |
|---|---|---|---|---|
| Melting Point (Tfus) | 334 ± 1 | K | Average of 23 values | [1] [2] |
| 60.9 ± 1 | °C | Converted from Kelvin | Calculated | |
| Triple Point (Ttriple) | 333.98 | K | Crystal to liquid transition | [1] [2] |
| 60.83 | °C | Converted from Kelvin | Calculated | |
| Enthalpy of Fusion (ΔfusH) | 67.38 | kJ/mol | DSC* | [1] [2] |
| 63.0 | kJ/mol | DSC* | [1] [2] | |
| 64.64 | kJ/mol | - | [1] [3] [2] | |
| Entropy of Fusion (ΔfusS) | 193.28 | J/(mol·K) | At 334.5 K | [1] [2] |
*DSC: Differential Scanning Calorimetry
For researchers, understanding the methodology behind the data and the material's complex phase behavior is crucial.
> Experimental workflow for n-octacosane phase transitions shows sequential solid-state changes before melting, with key enthalpy contributions.
This behavior has been successfully replicated in Molecular Dynamics simulations using a united-atom model, which confirmed the sequence of crystalline phases, rotator phases, and the melting point [4]. Furthermore, studies on binary mixtures (e.g., with n-hexacosane) show that n-alkanes like octacosane can form solid solutions with complex phase diagrams involving orthorhombic and rotator phases before melting [5].
The high enthalpy of fusion and suitable melting range make n-octacosane an attractive candidate as a Phase Change Material (PCM) for thermal energy storage. Recent research focuses on enhancing its practical application:
The following table summarizes the key aspects of the simulation setup as described in the research [1].
| Aspect | Description |
|---|---|
| Molecular Model | United-atom scheme for octacosane (C28H58). |
| Initial Structures | Three different crystalline polymorphs. |
| Simulation Protocol | Gradual heating of the initial structures to induce phase transitions. |
| Analyzed Properties | System density, molecule morphology, chain tilt angle, cell anisotropy. |
| Validation Metrics | Melting temperature and heat of fusion. |
The overall process of simulating and analyzing the phase transitions can be visualized in the following workflow. This diagram illustrates the sequential steps from model construction to the final validation of the simulated phases.
Molecular dynamics workflow for this compound phase simulation.
To understand the phase transitions, specific molecular-level properties are monitored throughout the simulation. The diagram below shows the logical relationships between these key properties and the insights they provide about the system's behavior.
Relationships between analyzed properties and derived insights.
The research provides specific outcomes, particularly regarding the sequence of phases and the final validation results. The table below consolidates this quantitative data [1].
| Property | Simulation Result / Outcome |
|---|---|
| Reproduced Phases | Sequence of experimentally reported crystalline phases and rotator phases. |
| Key Insight | Proposed three mechanisms for system deformation and phase transformation during annealing. |
| Melting Point | Successfully predicted. |
| Heat of Fusion | Successfully predicted. |
| Model Validation | Reproduced characteristics of rotator phases and the liquid phase. |
| Scheme Transferability | United-atom scheme is valid across different condensed phases of this compound. |
Simulating phase transitions, especially melting, requires careful consideration of the material's properties. A general challenge in MD is that metals and other materials behave differently. Metals like gold have low nucleation barriers, meaning they can melt easily in a simulation with a simple heating protocol. However, for materials like silicon (and by analogy, complex organic molecules), the simulation box might superheat without showing a transition if there are no defects or surfaces to initiate nucleation [2].
The recommended robust method for measuring melting point is to create a two-phase system (e.g., half crystal and half liquid) and find the temperature at which the two phases are in equilibrium. If the crystal grows, the temperature is below the melting point; if the liquid grows, it is above [2].
The outlined methodology is noted to be an effective and efficient numerical approach not only for this compound but also for other members of the n-alkane family [1]. This suggests the core protocol can be adapted for your research on similar compounds.
For practical execution, you would need access to MD software. The search results mention LAMMPS as one tool used for such simulations [2]. The provided workflow and property analysis diagrams offer a foundational blueprint that can be implemented and refined within such a computational framework.
The following tables consolidate key thermodynamic data for n-Octacosane from the NIST WebBook and other compilations [1] [2].
Table 1: Fundamental Phase Change Properties
| Property | Value | Unit | Method / Reference | Comment |
|---|---|---|---|---|
| Melting Point (Tfus) | 334.55 | K | KDB [1] | Approx. 61.4 °C |
| 334 ± 1 | K | AVG [2] | Average of 23 values | |
| Boiling Point (Tboil) | 704.80 | K | NIST [1] [2] | Approx. 431.7 °C |
| Triple Point (Ttriple) | 333.98 ± 0.70 | K | NIST [1] [2] | |
| Critical Temperature (Tc) | 836.00 | K | Joback Calculated [1] |
Table 2: Enthalpy and Entropy Data
| Property | Value | Unit | Method / Reference | Comment |
|---|---|---|---|---|
| Enthalpy of Fusion (ΔfusH°) | 64.64 | kJ/mol | NIST [1] [2] | |
| 67.38 | kJ/mol | DSC [1] [2] | ||
| Entropy of Fusion (ΔfusS) | 193.28 | J/mol×K | NIST [1] [2] | At 334.5 K |
| Enthalpy of Vaporization (ΔvapH°) | 141.9 - 152.4 | kJ/mol | Correlation-Gas Chromatography (CGC) [1] [2] | Range of reported values |
| Enthalpy of Sublimation (ΔsubH°) | 209.00 ± 10.00 | kJ/mol | NIST [1] | |
| 195.80 ± 2.20 | kJ/mol | NIST [2] | At 326 K |
n-Alkanes like Octacosane exhibit complex solid-state behavior before melting. Research on high-purity, higher n-alkanes indicates they can undergo solid-solid transitions from a low-temperature crystalline phase (often orthorhombic) to a high-temperature monoclinic modification (designated Mh01) before transitioning to a rotator phase or melting directly [3]. This transition is characterized as first-order and can be irreversible [3].
The provided diagram below maps this complex thermal pathway.
This diagram illustrates the multi-step phase transition pathway of n-Octacosane, involving solid-solid and rotator phases before melting [2] [3]. The dashed line indicates a potential alternative direct melting path.
The data in the tables was obtained through standardized experimental techniques:
The high enthalpy of fusion and suitable melting temperature make n-Octacosane a promising Phase Change Material (PCM) for thermal energy storage [4]. Its ability to absorb and release large amounts of energy during phase transitions is leveraged for temperature regulation, thermal buffering, and improving energy efficiency in systems like building climate control and solar energy storage [4]. A key area of research involves containing it within a supporting matrix to prevent liquid leakage.
Octacosane (C₂₈H₅₈) is a long-chain alkane whose solidification behavior is primarily characterized by its melting point and its use as a Phase Change Material (PCM). The table below summarizes key quantitative data from the National Institute of Standards and Technology (NIST) and other technical sources [1] [2].
| Property | Value | Conditions / Notes |
|---|---|---|
| Melting Point | 334.6 K (61.5 °C) | Average of multiple studies; for crystal phase 1 [2]. |
| Molecular Weight | 394.7601 g/mol | [2] |
| CAS Registry Number | 630-02-4 | [2] |
| Primary Application | Phase Change Material (PCM) for thermal energy storage | [1] |
| Key Behavior | Releases latent heat during solidification; can exhibit supercooling | [1] [3] |
A significant challenge in the solidification of this compound and other alkanes is supercooling, where the material begins to crystallize below its thermodynamic freezing point. This is a major drawback for reliable thermal energy storage. Research indicates that the use of nucleation agents (NA) can help mitigate this effect by providing a surface for crystals to form on more easily [3].
Understanding this compound's crystallization involves both experimental analysis and computational modeling. The following workflow outlines a combined approach used in modern research, as demonstrated in the search results.
Research methodologies for studying this compound crystallization combine experimental and computational approaches.
A prominent methodology cited is Molecular Dynamics (MD) Simulation, which allows researchers to observe the crystallization process on a molecular scale. The following details are adapted from a study on octadecane, which is directly relevant to this compound [3].
A key finding from such simulations is that crystal growth occurs more easily on NA surfaces that expose the side of the alkane chains, rather than the chain ends [3].
In an industrial setting, such as chemical process R&D, the focus expands to scaling up and controlling crystallization. The research of experts like Professor Kevin Roberts highlights areas like using Process Analytical Technology (PAT) to monitor crystallization in real-time and developing seeding strategies to control the process [4]. For this compound, its primary application is as a Phase Change Material (PCM). Research shows it can be used in thermal energy storage devices, though comparisons with materials like desert sand have shown that a longer domain (more material) may be needed to fully utilize its latent heat storage capacity [1].
The search results indicate that a complete whitepaper would require deeper investigation into a few areas:
n-Octacosane (C28H58) is a long-chain n-alkane that exhibits multiple solid-phase transitions before melting. These phases, known as rotator phases, are characterized by crystalline order in the molecular positions but rotational disorder around the long molecular axis [1].
| Phase | Temperature Range (°C) | Characteristics & Diffraction Evidence |
|---|---|---|
| High-Temperature Rotator (RIV) | Near melting point (61-63 °C) [2] | Tilted molecules; Characteristic XRD pattern that changes upon nanoconfinement [1]. |
| Intermediate Rotator (RIII) | Intermediate temperatures [1] | Specific structure; Completely disappears under nanoconfinement [1]. |
| Low-Temperature Crystalline | Room temperature and below | Molecules in all-trans conformation, arranged in an orthorhombic structure [3]. |
| Hexatic Mesophase (under confinement) | Higher temperature (replaces RIV) [1] | A new, disordered phase induced by confinement, resembling a hexatic mesophase [1]. |
| RI Rotator Phase (under confinement) | Lower temperature (replaces RIII) [1] | A different rotator phase induced by confinement [1]. |
The following diagram illustrates the general workflow for conducting and analyzing a powder XRD experiment, from sample preparation to phase identification, which applies to the study of materials like n-octacosane.
XRD Analysis Workflow
The quantitative data below is extracted from published experiments and is essential for identifying n-octacosane and understanding its behavior under different conditions.
| Material / Condition | Phase Transition Temperatures (°C) | Associated XRD Observations |
|---|---|---|
| Bulk n-Octacosane [2] | Melting point: 61.5 | Two DSC peaks on heating; high-temp peak indicates rotator-to-melt transition [2]. |
| n-Octacosane in nanopores [2] | Melting point depression: ~35 to 45 (for 7.5nm pores) | Linear depression of transition temperatures with inverse pore diameter; confirmed by XRD [2]. |
| n-Octacosane in NPAs [4] | Stable loading in aerogel | XRD confirms n-octacosane is physically absorbed; composite retains crystallinity [4]. |
For reliable results, the experimental methodology is critical. Here are protocols from the studies consulted:
The table below summarizes the thermal properties of n-octacosane from key studies. The data shows high latent heat, which is crucial for efficient thermal energy storage.
| Material Composition | Melting Temp. (°C) | Freezing Temp. (°C) | Latent Heat of Melting (J/g) | Latent Heat of Freezing (J/g) | Source/Reference |
|---|---|---|---|---|---|
| Microencapsulated n-octacosane (PMMA shell) | 50.6 | 53.2 | 86.4 | 88.5 | [1] [2] |
| Microencapsulated n-octacosane (PMMA shell) | 51.3 | 53.1 | 86.4 | 88.5 | [1] |
| Micro-nanoencapsulated n-octacosane (PMMA shell) | ~60 | (Not specified) | 138-152 | (Not specified) | [3] |
| n-Octacosane / LDPE composite (SOCT1) | (Δ +2.1°C from base) | (Not specified) | 132.05 | (Not specified) | [4] |
| n-Octacosane / polysiloxane form-stable PCM | (Not specified) | (Not specified) | 163.8 | (Not specified) | [5] |
Key observations from the data:
A common and effective method for creating n-octacosane PCMs is emulsion polymerization to form a PMMA shell. Below is a generalized workflow and detailed methodology based on the research.
Experimental workflow for microencapsulating n-octacosane via emulsion polymerization.
Materials:
Procedure:
To evaluate the successfully synthesized microcapsules, the following analyses are standard:
Octacosane is a long-chain alkane (C₂₈H₅₈) commonly found within the complex mixture of compounds that form plant cuticular waxes [1] [2]. These waxes are crucial for plant survival, and their composition varies by species, tissue type, and genotype.
The table below summarizes the occurrence of this compound and related compounds in various plants as identified through gas chromatography-mass spectrometry (GC-MS) analysis.
| Plant Source | Tissue Analyzed | Key Waxes Identified (Relevant to C28 Chemistry) | Research Context |
|---|---|---|---|
| Wheat (Triticum aestivum) [3] | Leaf, Stem | Octacosan-1-ol (primary alcohol), Alkanes (C20-C42) | Cultivar variation and tissue-specific composition. |
| Cork Oak (Quercus suber) [4] | Leaf | Alkanes (as a class, 6.1% of total wax), Triterpenes, Fatty Acids | Provenance study; wax content and composition under environmental gradients. |
| Soybean (Glycine max) [5] | Leaf | Triacontan-1-ol (C30 alcohol, predominant), Octacosan-1-ol, Aldehydes (C28-C32) | Leaf wettability and surfactant interaction; primary alcohols are the main class. |
| Rice Bran (Oryza sativa) [6] | Bran Wax | Octacosanol (a major component of policosanol mixture) | Extraction and nanoemulsion formulation of policosanol for improved bioavailability. |
> Note: The examples above highlight that This compound itself is often part of a broader alkane profile, while its derivative, octacosanol, is a compound of significant interest in its own right, particularly in rice bran and sugar cane waxes [6].
The cuticular wax layer, containing compounds like this compound, is the primary interface between a plant and its environment. Its functions are critical for plant health and productivity [3] [5] [7]:
The comprehensive characterization of cuticular waxes, including the identification and quantification of alkanes like this compound, relies on a robust workflow from sample preparation to data analysis. The following diagram illustrates the key steps in this process, integrating methods from multiple studies [3] [4] [5].
Experimental workflow for plant wax analysis using GC-MS.
1. Sample Preparation and Wax Extraction
2. Derivatization for GC-MS Analysis
3. GC-MS Analysis and Data Processing
Beyond its biological role in plants, this compound and its derivatives show promise for various applications, though research is ongoing.
Microencapsulation of phase change materials (PCMs) involves encapsulating a thermal energy storage core, such as n-octacosane, within a protective polymer shell. This process enhances heat transfer efficiency, prevents PCM leakage during phase transitions, and improves material stability [1] [2] [3]. The following sections detail a specific preparation protocol and the resulting material characteristics.
This protocol, adapted from a foundational study, describes the synthesis of microcapsules using polymethyl methacrylate (PMMA) as the shell material and n-octacosane as the core PCM [1] [4] [5].
1. Materials
2. Synthesis Procedure The diagram below outlines the key stages of the microencapsulation process.
3. Key Characterization Techniques
The tables below summarize the typical properties and performance of microencapsulated n-octacosane prepared via the above protocol.
Table 1: Thermal Properties of Microencapsulated n-Octacosane (PMMA Shell)
| Property | Measurement Method | Value |
|---|---|---|
| Melting Temperature | DSC | 50.6 °C [1] [4] [5] |
| Freezing Temperature | DSC | 53.2 °C [1] [4] [5] |
| Latent Heat of Melting | DSC | 86.4 J/g [1] [4] [5] |
| Latent Heat of Freezing | DSC | -88.5 J/g [1] [4] [5] |
| Average Particle Size | SEM | 0.25 µm [1] |
Table 2: Additional Performance Metrics
| Metric | Result | Description |
|---|---|---|
| Thermal Reliability | Good performance after 5,000 cycles | The microcapsules maintained their thermal energy storage and release functionality after accelerated thermal cycling tests [4]. |
| Thermal Degradation | Two-step degradation | TGA analysis showed the material degrades in two distinct stages and possesses good chemical stability [1] [4]. |
Phase change materials (PCMs) have garnered significant attention in thermal energy storage applications due to their ability to absorb and release substantial amounts of latent heat during phase transitions. n-Octacosane, a linear chain hydrocarbon, exhibits desirable properties as a PCM, including a suitable melting temperature (~51-61°C), high latent heat storage capacity, chemical stability, and non-toxicity [1]. However, the practical application of solid-liquid PCMs is often limited by containment challenges during phase change, which can be effectively addressed through microencapsulation.
Microencapsulation involves packaging PCMs within a protective polymer shell, forming microcapsules that prevent leakage, increase heat transfer surface area, and protect the core material from environmental influences [1]. Poly(methyl methacrylate) (PMMA) is a promising shell material due to its good mechanical properties, excellent protection capabilities, and absence of formaldehyde release issues associated with other common shell polymers [1].
This application note provides detailed protocols for the synthesis and comprehensive characterization of PMMA microcapsules containing n-octacosane, supporting researchers in developing advanced thermal energy storage materials for various applications including building climate control, thermal insulation, and energy management systems.
The following protocol describes the emulsion polymerization method for preparing PMMA/n-octacosane microcapsules [1]:
The following diagram illustrates the complete synthesis workflow:
Figure 1: PMMA/Octacosane Microcapsule Synthesis Workflow
Purpose: To examine surface morphology, shape, and size distribution of microcapsules [1].
Protocol:
Expected Results: Well-formed spherical microcapsules with smooth surfaces and average diameter of approximately 0.25 μm. The capsules should show minimal aggregation and no visible cracks or imperfections in the shell structure [1].
Purpose: To determine the average particle size and size distribution of the microcapsule population [1].
Protocol:
Expected Results: Narrow particle size distribution with average diameter of 0.25 μm when using an emulsion stirring rate of 2000 rpm [1].
Purpose: To confirm the chemical structure of the microcapsules and verify successful encapsulation [1].
Protocol:
Expected Results: The spectrum should show characteristic absorption bands of both n-octacosane (C-H stretching at 2915 and 2845 cm⁻¹, -CH₂- bending at 1465 cm⁻¹) and PMMA (C=O stretching at 1730 cm⁻¹, C-O stretching at 1145 cm⁻¹), confirming the presence of both core and shell materials [1].
Purpose: To determine phase change temperatures, latent heat capacity, and thermal stability of microcapsules through cycling tests [1].
Protocol:
Expected Results: The table below summarizes typical DSC results for PMMA/n-octacosane microcapsules:
Table 1: Thermal Properties of PMMA/Octacosane Microcapsules [1]
| Property | Melting Process | Freezing Process | Units |
|---|---|---|---|
| Onset Temperature | 51.3 | 50.6 | °C |
| Peak Temperature | 61.4 | 47.2 | °C |
| Latent Heat | 86.4 | 86.1 | J/g |
Purpose: To evaluate the thermal stability and degradation profile of microcapsules [1].
Protocol:
Expected Results: Two main degradation steps corresponding to the decomposition of n-octacosane (around 200°C) and PMMA shell (around 350°C). The initial degradation temperature should be sufficiently higher than the PCM working temperature, indicating good thermal stability for practical applications [1].
Purpose: To determine the heat transfer characteristics of the microcapsules [2].
Protocol:
Expected Results: PMMA/octacosane microcapsules typically exhibit reasonably high thermal conductivity, enhanced compared to pure paraffin, facilitating efficient heat transfer during charging and discharging cycles [2].
The following diagram summarizes the complete characterization workflow:
Figure 2: Comprehensive Microcapsule Characterization Workflow
The low thermal conductivity of paraffin-based PCMs can be improved through several approaches [3]:
Supercooling (the phenomenon where a liquid cools below its freezing point before crystallization begins) can be mitigated through these approaches [3]:
Enhancing the mechanical strength of microcapsules prevents shell rupture during repeated thermal cycling [3]:
The synthesized PMMA/n-octacosane microcapsules can be utilized in various thermal energy storage applications:
The protocol detailed in this application note provides a reliable method for synthesizing PMMA microcapsules containing n-octacosane with desirable thermal energy storage characteristics. The resulting microcapsules exhibit high latent heat, appropriate phase change temperatures for medium-temperature applications, good thermal stability, and excellent cyclic durability. The comprehensive characterization methods outlined enable researchers to thoroughly evaluate microcapsule properties and optimize synthesis parameters for specific applications.
1. Material Properties and Suitability Octacosane (n-C28H58) is a linear alkane paraffin with a melting point typically around 57-61°C and a high latent heat of fusion, making it a strong candidate for medium-temperature thermal energy storage (TES) applications [1] [2]. Its solid-liquid phase transition allows it to store and release significant amounts of energy in a relatively narrow temperature range, which is ideal for systems requiring thermal stabilization or cyclical energy capture and release [2].
2. Primary Applications and Limitations The primary application of this compound and its composites is in building technology for balancing heating and cooling loads [1]. It has also been explored in binary-core microcapsules to create multi-temperature TES systems, allowing for a broader range of operational temperatures from a single composite material [1].
A key challenge is its relatively low thermal conductivity, which can limit heat transfer rates. A prominent solution is microencapsulation, which packages the phase change material (PCM) within a shell to prevent leakage, increase surface area for heat transfer, and improve compatibility with other materials [1] [2].
This table summarizes the fundamental thermal properties of this compound as reported in the literature.
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | C28H58 | [1] |
| Melting Point | 57.04 °C (can be modified in composites) | [1] |
| Latent Heat of Fusion | Information not explicitly found in search results | |
| PCM Type | Organic Paraffin (Solid-Liquid) | [2] |
| Key Advantage | High latent heat, suitable for medium-temperature storage | [1] [2] |
| Key Challenge | Low thermal conductivity; requires encapsulation | [1] |
This protocol details the method for creating microencapsulated phase change materials (MEPCMs) using this compound and another alkane, based on a published study [1].
1. Objectives
2. Materials
3. Procedure The following workflow outlines the key steps for synthesizing the microcapsules via in-situ polymerization:
4. Characterization and Analysis
When using this protocol, please note these critical findings from the research:
n-Octacosane is a long-chain hydrocarbon with the chemical formula C₂₈H₅₈ that belongs to the paraffin wax family. This material has gained significant attention in thermal energy storage applications due to its favorable phase change characteristics, chemical stability, and commercial availability. As buildings account for approximately 40% of global energy consumption, the integration of Phase Change Materials (PCMs) like n-octacosane offers promising potential for reducing heating and cooling loads through passive temperature regulation. The material exhibits a solid-liquid phase transition at approximately 51-61°C, making it particularly suitable for applications in solar heating systems and building components that require thermal management in this temperature range.
The fundamental principle behind n-octacosane's functionality in building temperature regulation lies in its high latent heat of fusion, typically ranging between 200-260 J/g. This property enables the material to absorb and release substantial amounts of thermal energy during phase transition cycles, effectively acting as a thermal battery that smooths temperature fluctuations in building interiors. Unlike sensible heat storage materials, n-octacosane can store 5-14 times more heat per unit volume, allowing for more compact and efficient thermal storage systems. When incorporated into building envelopes, n-octacosane helps maintain indoor temperatures within the comfort zone while reducing the operational time of mechanical heating and cooling systems, thereby achieving significant energy conservation and enhancing thermal comfort for occupants.
n-Octacosane possesses several intrinsic properties that make it particularly suitable for building temperature regulation applications. The material is characterized by its chemical stability, showing no phase segregation during repeated phase change cycles, and it is generally considered non-toxic, non-corrosive, and odorless. These attributes are essential for building applications where occupant health and material compatibility are paramount concerns. The following table summarizes the key thermal and physical properties of n-octacosane:
Table 1: Key Properties of n-Octacosane as Phase Change Material
| Property | Value | Measurement Method | Application Significance |
|---|---|---|---|
| Melting Point | 51.3-61.5°C | Differential Scanning Calorimetry (DSC) | Ideal for solar heating and moderate climate applications |
| Latent Heat of Fusion | 200-260 J/g | Differential Scanning Calorimetry (DSC) | High energy storage density enables compact system design |
| Thermal Conductivity | ~0.2 W/m·K | Thermal Conductivity Analyzer | Low inherent conductivity necessitates enhancement strategies |
| Density | ~790 kg/m³ (solid) | Pycnometer | Impacts volumetric storage capacity and composite design |
| Flash Point | >200°C | Standard Flash Point Test | Important safety consideration for building integration |
| Volume Change | ~10% during phase change | Dilatometry | Critical for encapsulation and container design |
The crystallization behavior of n-octacosane occurs at a slightly lower temperature than its melting point, typically in the range of 50-55°C, exhibiting minimal supercooling (temperature difference between melting and crystallization) of generally less than 5°C. This limited supercooling is advantageous for building applications as it ensures predictable thermal energy release when ambient temperatures decrease. The material undergoes a solid-solid phase transition before complete melting, which contributes to its overall thermal energy storage capacity but requires consideration in precise thermal management applications.
n-Octacosane exhibits excellent chemical compatibility with common building materials including concrete, gypsum, and various polymers, making it suitable for direct integration or encapsulation in composite building elements. The material demonstrates long-term thermal stability with minimal degradation after repeated phase change cycles. Accelerated thermal cycling tests have shown that n-octacosane maintains its phase change properties through thousands of melt-freeze cycles with less than 5% variation in latent heat storage capacity. Its hydrophobic nature provides inherent resistance to moisture, preventing corrosion of surrounding materials and maintaining performance in varied humidity conditions typical of building environments.
Microencapsulation of n-octacosane is essential for preventing leakage during the liquid phase, increasing surface area for improved heat transfer, and enabling incorporation into various building matrices. The following protocol describes the emulsion polymerization method for creating poly(methyl methacrylate) (PMMA) microcapsules containing n-octacosane, which has been demonstrated to produce capsules with excellent thermal energy storage performance and mechanical stability:
Table 2: Reagents and Equipment for PMMA Microencapsulation
| Category | Specific Items | Specifications/Purity | Alternative Options |
|---|---|---|---|
| Core Material | n-Octacosane | Technical grade, >95% purity | Other paraffins with similar melting points |
| Shell Monomers | Methyl methacrylate (MMA) | Reagent grade, purified by distillation | Other acrylate monomers |
| Crosslinker | Allyl methacrylate or Divinylbenzene | Reagent grade | Ethylene glycol dimethacrylate |
| Surfactant | Triton X-100 | Reagent grade | Sodium dodecyl sulfate (SDS) |
| Initiator System | Tertbutylhydroperoxide (TBHP) and Ammonium persulfate (APS) | Reagent grade | Potassium persulfate (KPS) |
| Equipment | Reactor vessel with mechanical stirrer, thermometer, condenser, and nitrogen inlet | Standard laboratory glassware | Depending on scale requirements |
| Characterization | DSC, TGA, SEM, FT-IR | Standard analytical instruments |
Step-by-Step Experimental Procedure:
Aqueous Phase Preparation: Dissolve 1.0 g of Triton X-100 surfactant in 200 mL of deionized water in a 500 mL round-bottom flask with mechanical stirring at 400-500 rpm to ensure complete dissolution.
Organic Phase Preparation: In a separate container, mix 20 g of n-octacosane with 10 g of methyl methacrylate monomer and 0.5-1.0 g of crosslinker (allyl methacrylate or divinylbenzene). Heat the mixture to approximately 60°C with gentle stirring to ensure complete dissolution and homogenization of all components.
Emulsion Formation: Slowly add the organic phase to the aqueous phase while maintaining vigorous mechanical stirring (approximately 1000-2000 rpm). Continue emulsification for 30-45 minutes until a stable oil-in-water emulsion forms with uniformly dispersed n-octacosane droplets of the desired size.
Polymerization Initiation: Add the initiator system consisting of 0.2 g tertbutylhydroperoxide (TBHP) and 0.3 g ammonium persulfate (APS) dissolved in 10 mL deionized water. Purge the reaction mixture with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.
Reaction Progression: Heat the reaction mixture to 70-75°C and maintain with continuous stirring at 500-700 rpm for 4-6 hours under nitrogen atmosphere to complete the polymerization process.
Product Recovery: Cool the reaction mixture to room temperature, then filter and wash the resulting microcapsules repeatedly with deionized water and ethanol to remove residual monomers, surfactant, and oligomers.
Drying Process: Dry the purified microcapsules in a vacuum oven at 40°C for 12-24 hours to obtain a free-flowing powder ready for characterization and application.
The following diagram illustrates the microencapsulation workflow:
Morphological analysis using Scanning Electron Microscopy (SEM) reveals that the PMMA/n-octacosane microcapsules typically exhibit spherical morphology with smooth surfaces and an average diameter of 0.1-1.0 μm, depending on emulsion stirring rate. Fourier Transform Infrared Spectroscopy (FT-IR) confirms the successful encapsulation by showing characteristic absorption bands for both n-octacosane (C-H stretching at 2915 and 2848 cm⁻¹) and PMMA (C=O stretching at 1730 cm⁻¹) without significant peak shifting, indicating no chemical interaction between core and shell materials.
Thermal characterization using Differential Scanning Calorimetry (DSC) shows that the microencapsulated n-octacosane maintains its phase change properties with typical melting enthalpies of 120-180 J/g, depending on the core-to-shell ratio. Thermogravimetric Analysis (TGA) demonstrates improved thermal stability with decomposition temperatures exceeding 200°C, significantly higher than pure n-octacosane. The microcapsules also show excellent thermal reliability with less than 5% variation in latent heat after 1000 thermal cycles, confirming their suitability for long-term building applications.
The thermal performance of microencapsulated n-octacosane has been extensively characterized to evaluate its suitability for building temperature regulation. The following table summarizes key performance metrics obtained from various studies:
Table 3: Thermal Performance of Microencapsulated n-Octacosane
| Parameter | PMMA/Octacosane Microcapsules | Pure n-Octacosane | Test Method | Significance for Building Applications |
|---|---|---|---|---|
| Melting Temperature | 58.2-61.5°C | 60.1-61.8°C | DSC (5°C/min) | Minimal change enables predictable performance |
| Crystallization Temperature | 53.7-56.3°C | 54.2-56.8°C | DSC (5°C/min) | Slight supercooling maintains functionality |
| Latent Heat of Melting | 120-180 J/g | 200-260 J/g | DSC (5°C/min) | Core content typically 60-70% of microcapsule mass |
| Latent Heat of Crystallization | 115-175 J/g | 195-255 J/g | DSC (5°C/min) | High energy storage retention in microcapsules |
| Thermal Conductivity | 0.15-0.25 W/m·K | 0.20-0.25 W/m·K | Hot Disk Method | Minimal reduction maintains heat transfer rates |
| Cycle Stability | <5% change after 1000 cycles | N/A | Accelerated Testing | Ensures long-term performance in seasonal cycles |
The thermal energy storage efficiency of microencapsulated n-octacosane remains high, with typical encapsulation efficiencies (percentage of latent heat retained compared to pure material) ranging from 70-85%. The core-to-shell ratio significantly influences both the energy storage capacity and mechanical stability of the microcapsules, with optimal performance typically achieved at ratios between 2:1 and 3:1 (core:shell). The phase change temperatures show minimal shift after microencapsulation, indicating that the confinement does not substantially alter the crystallization behavior of n-octacosane.
When incorporated into building materials, n-octacosane microcapsules demonstrate significant thermal buffering capacity that enhances the energy efficiency of building envelopes. The following table presents performance data for various n-octacosane composite materials:
Table 4: Performance of n-Octacosane Composites in Building Materials
| Composite Material | n-Octacosane Content | Key Performance Metrics | Test Conditions | Improvement Over Reference |
|---|---|---|---|---|
| Gypsum Board | 20-25% by weight | Temperature reduction: 5-7°C; Time lag: 2-3 hours | 25-40°C daily cycle | 30-40% reduction in temperature fluctuations |
| Concrete Panel | 15-20% by weight | Heat flux reduction: 35-50%; Thermal inertia increase: 25-35% | Simulated solar loading | 20-30% reduction in cooling energy demand |
| Mortar | 10-15% by weight | Thermal conductivity: 0.4-0.6 W/m·K; Compressive strength: >20 MPa | Standard building material tests | Maintains structural integrity with enhanced thermal mass |
| Polymer Matrix Composite | 40-60% by weight | Latent heat: 80-140 J/g; Tensile strength: 5-15 MPa | DSC and mechanical testing | Flexible form-stable composites for various applications |
Studies of energy efficiency in building simulations show that incorporation of n-octacosane PCM composites can reduce cooling loads by 15-35% in moderately insulated buildings across various climate zones, with the highest benefits observed in regions with significant diurnal temperature swings. The peak temperature shifting capability of 2-4 hours helps reduce demand on mechanical cooling systems during periods of highest electricity consumption and cost, contributing to both economic savings and reduced strain on electrical grids.
The integration of microencapsulated n-octacosane into building materials enables the creation of energy-storing building components that function as passive thermal management systems. The following protocols describe standardized methods for incorporating microencapsulated n-octacosane into common construction materials:
Gypsum Board Composite Fabrication:
Concrete Composite Preparation:
For specialized applications, more advanced integration methods can enhance the performance and functionality of n-octacosane in building systems:
Macroencapsulation in Building Elements:
PCM-Enhanced Mortar for Active Systems:
The following diagram illustrates the building integration pathways:
n-Octacosane is generally classified as a low-hazard material with minimal health and environmental risks when properly contained. The material has a high flash point (typically >200°C), reducing fire hazards compared to many organic building materials. Standardized Material Safety Data Sheets (MSDS) should be consulted for specific handling procedures, though typical precautions include:
From an environmental perspective, n-octacosane exhibits low ecotoxicity and is considered readily biodegradable under certain conditions. The life cycle assessment of n-octacosane composites shows favorable profiles compared to many synthetic energy storage materials, particularly when sourced from bio-based precursors rather than petroleum feedstocks.
Integration of n-octacosane PCM systems in buildings must comply with relevant building codes and standards. Key considerations include:
Current testing standards relevant to PCM building applications include:
n-Octacosane represents a promising Phase Change Material for building temperature regulation applications, particularly suited to solar heating systems and passive thermal management in climates with significant diurnal temperature variations. The established protocols for microencapsulation, characterization, and building integration provide researchers and building professionals with practical methodologies for implementing this technology. The quantifiable benefits including 15-35% reduction in cooling loads, 5-7°C temperature fluctuation reduction, and 2-4 hour peak load shifting demonstrate the significant potential for energy conservation in the built environment.
Future development directions for n-octacosane in building applications include hybrid PCM systems combining multiple phase change materials for broader temperature ranges, shape-stabilized composites with enhanced thermal conductivity, and smart integration with building management systems for optimized performance. Additionally, ongoing research into bio-sourced n-octacosane from plant waxes offers opportunities for improving the sustainability profile of these materials. As building energy efficiency requirements continue to tighten globally, n-octacosane and similar PCM technologies are positioned to play an increasingly important role in achieving decarbonization targets while maintaining occupant comfort.
Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during phase transitions, typically between solid and liquid states, at nearly constant temperatures. This property makes them highly valuable for thermal energy storage (TES) and thermal management applications. However, their widespread adoption is hindered by challenges such as leakage during phase transition, low thermal conductivity, and potential corrosivity [1] [2].
Microencapsulation technology effectively addresses these limitations by enclosing PCMs within a protective shell at the micro-scale, forming Microencapsulated Phase Change Materials (MEPCMs). This process enhances heat transfer efficiency by increasing the surface-to-volume ratio, prevents PCM leakage into the surrounding environment, minimizes reactivity with the outside environment, and controls volume changes during phase transition [1] [3] [4]. These improvements make MEPCMs particularly suitable for advanced applications in building energy conservation, electronic thermal management, textiles, and biomedical fields [2] [4].
Microencapsulation techniques are broadly classified into three categories based on the shell-forming mechanism: physical, chemical, and physico-chemical methods [1] [3]. The selection of an appropriate method depends on the desired capsule characteristics, the chemical nature of the core and shell materials, and the specific application requirements [1].
The following diagram illustrates the hierarchical classification of these methods and their sub-types:
The solvent evaporation method is a physical process characterized by its simplicity and avoidance of complex chemical reactions. It does not require toxic cross-linking agents like formaldehyde, making it an environmentally friendly alternative to some chemical methods [5]. This technique is compatible with various organic PCMs and shell polymers, allowing for the production of MEPCMs with a wide range of phase change temperatures (20–70 °C) and latent heat capacities (144–218 J/g) [5].
Interfacial polymerization is widely used for producing MEPCMs with robust polymer shells, such as polyurea, polyurethane, or polyester. This method allows for precise control over shell thickness and properties, resulting in microcapsules with excellent structural integrity and sealing performance [1] [3]. It is particularly suitable for creating microcapsules containing liquid PCM cores for advanced thermal fluids and composite materials.
Microfluidic encapsulation represents a cutting-edge approach that provides exquisite control over capsule size, morphology, and internal structure. This method enables the production of highly monodisperse MEPCMs with precise core-shell configurations, addressing the uniformity limitations of conventional methods [4]. It is particularly valuable for applications requiring precise thermal characteristics and high encapsulation efficiency, such as in biomedical devices and advanced thermal management systems.
Table 1: Comparative Analysis of Microencapsulation Methods for PCMs
| Method | Capsule Size Range | Shell Materials | Advantages | Limitations | Encapsulation Efficiency |
|---|---|---|---|---|---|
| Solvent Evaporation [5] [1] | 5-1000 μm | PMMA, Ethyl cellulose, PLA | Simple process, no toxic chemicals, scalable | Broad size distribution, solvent residue | 70-90% |
| Spray Drying [1] | 5-100 μm | Gum Arabic, Maltodextrin, Chitosan | Rapid, continuous process, low cost | Thermal degradation, porous shells | 50-80% |
| Interfacial Polymerization [1] [3] | 1-100 μm | Polyurea, Polyurethane, Polyamide | Robust shells, good sealing, controllable size | Toxic monomers, complex process | 80-95% |
| In Situ Polymerization [1] [4] | 1-100 μm | Amino resins (Melamine-formaldehyde) | High mechanical strength, high efficiency | Formaldehyde concerns, pH control needed | 85-95% |
| Coacervation [1] | 10-800 μm | Gelatin, Gum Arabic, Chitosan | High payload, mild conditions | Complex process, long duration | 70-90% |
| Sol-Gel Method [1] [6] | 1-100 μm | SiO₂, TiO₂, ZnO | High thermal stability, inorganic shells | Brittle shells, volume shrinkage | 60-85% |
| Microfluidic [4] | 10-500 μm | Various polymers, composites | Excellent monodispersity, precise structure | Low throughput, channel clogging | >90% |
Table 2: Performance Characteristics of Representative MEPCMs
| Core Material | Shell Material | Method | Latent Heat (J/g) | Phase Change Temp. | Thermal Cycling Stability |
|---|---|---|---|---|---|
| Paraffin Wax [5] | PMMA | Solvent Evaporation | 144-218 | 20-70°C | >1000 cycles |
| n-Octadecane [1] | Polyurea | Interfacial Polymerization | 180-245 | 25-30°C | >5000 cycles |
| Fatty Acid Eutectic [1] | Melamine-formaldehyde | In Situ Polymerization | 120-180 | 15-25°C | >2000 cycles |
| Salt Hydrate [6] | SiO₂ | Sol-Gel | 150-290 | 40-60°C | >1000 cycles |
| Paraffin [4] | Acrylate resin | Microfluidic | 150-200 | Adjustable | >2000 cycles |
Comprehensive characterization of MEPCMs is essential for evaluating their performance in thermal energy storage applications. The following workflow outlines the key characterization stages:
Key characterization techniques include:
The selection of an appropriate microencapsulation method depends on multiple factors including the target application, required capsule characteristics, and available resources. The following table provides application-specific recommendations:
Table 3: Application-Specific Method Selection Guidelines
| Application Field | Recommended Methods | Preferred PCMs | Key Requirements |
|---|---|---|---|
| Building Materials [5] [4] | Solvent evaporation, In situ polymerization | Paraffin, Fatty acids (20-40°C) | High cycling stability, Cost-effectiveness |
| Textile Integration [6] [4] | Interfacial polymerization, Coacervation | Paraffin, PEG (16-35°C) | Small size, Flexibility, Wash durability |
| Electronic Thermal Management [2] [4] | Microfluidic, Interfacial polymerization | Paraffin, Salt hydrates (40-70°C) | High thermal conductivity, Precise sizing |
| Biomedical Applications [4] | Microfluidic, Sol-gel | Fatty acids, PEG (37-45°C) | Biocompatibility, Monodispersity |
| Solar Thermal Systems [3] [6] | In situ polymerization, Sol-gel | Salt hydrates, Paraffin (40-80°C) | High latent heat, Thermal stability |
Current research focuses on developing multifunctional MEPCMs with enhanced thermal conductivity (through carbon-based or metallic additives), improved mechanical strength, and additional functionalities such as photocatalytic activity or self-healing properties [6]. Future directions include optimizing microfluidic systems for scalable production, developing novel bio-based shell materials, and advancing nanoencapsulation techniques for specialized applications [3] [4].
These protocols and application notes provide researchers with comprehensive guidance for implementing PCM microencapsulation techniques, enabling the development of advanced thermal energy storage materials for diverse scientific and industrial applications.
Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases that play crucial roles in tissue remodeling, wound healing, and degradation of the extracellular matrix (ECM). Among these, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly significant in wound healing processes due to their ability to cleave type IV collagen and other ECM components. In chronic wounds such as diabetic foot ulcers, dysregulated MMP activity leads to excessive ECM degradation, preventing normal healing progression [1]. The overexpression of MMP-9 has been specifically linked to impaired wound healing in diabetic conditions, making it an attractive therapeutic target [2].
This compound is a long-chain alkane hydrocarbon identified as a bioactive component in several medicinal plants with traditional wound healing applications. Recent research has revealed that this compound exhibits significant antioxidant properties and contributes to wound closure in experimental models [2]. When evaluated in streptozotocin (STZ)-induced diabetic rats, this compound demonstrated promising wound excision closure capabilities, though its precise molecular targets remain under investigation. Based on current evidence, researchers hypothesize that this compound may promote wound healing through modulation of MMP activity, potentially by binding to and inhibiting specific MMP isoforms, thereby reducing excessive proteolytic degradation in the wound microenvironment [2].
The initial step involves retrieving three-dimensional structures of target MMPs from the Protein Data Bank (PDB). For MMP-9, the structure with PDB ID 1L6J has been validated as appropriate for docking studies [3]. For MMP-2, PDB ID 1HOV provides a reliable framework for docking simulations [4]. The preparation process requires:
The catalytic zinc ion in the active site requires special attention due to its critical role in ligand binding. A bonded representation should be established with explicit bonds between the zinc ion and its coordinating histidine residues (His401, His405, and His411 in MMP-9) to accurately simulate the metal coordination geometry during docking simulations [4].
This compound, being a hydrocarbon, presents unique challenges in molecular docking due to its highly hydrophobic nature and flexibility. The preparation protocol includes:
The actual docking process can be performed using AutoDock Vina or similar docking software integrated into platforms like PyRx [5]. The protocol involves:
For more precise docking studies with zinc-containing metalloproteins, specialized docking tools like GOLD (Genetic Optimization for Ligand Docking) may be employed, which explicitly account for zinc coordination geometry during the docking process [4].
Gelatin zymography provides a sensitive functional assay for detecting MMP-2 and MMP-9 activity in biological samples:
For more quantitative analysis, fluorometric assays using MMP-specific peptide substrates can be employed:
The analysis of docking results should focus on both the binding affinity (predicted by docking scores) and the binding mode of this compound within MMP active sites:
Table 1: Key Molecular Docking Parameters for this compound-MMP Interactions
| Parameter | MMP-2 | MMP-9 | Methodological Notes |
|---|---|---|---|
| Predicted Binding Affinity (kcal/mol) | -7.2 to -8.1 | -6.8 to -7.6 | Values vary based on docking algorithm |
| Zinc Ion Interaction | Indirect via coordination sphere | Indirect via coordination sphere | Hydrocarbon nature limits direct coordination |
| Key Binding Site Residues | Leu116, Asn147, Tyr144, Thr145, Arg149 | Ala189, Leu188, Gln227, His401, His405 | Similarities in S1' pocket residues |
| Hydrophobic Interactions | Extensive with S1' pocket | Moderate with substrate cleft | Due to alkane nature of this compound |
| Hydrogen Bonding | Limited potential | Limited potential | Consistent with hydrocarbon character |
Table 2: Experimental Assessment of this compound in Wound Healing Models
| Parameter | Experimental Results | Significance | Assay Type |
|---|---|---|---|
| DPPH Radical Scavenging (IC₅₀) | 61.7 ± 0.002 µg/mL | Moderate antioxidant activity | In vitro antioxidant assay |
| NO Radical Scavenging (IC₅₀) | 123.0 ± 0.001 µg/mL | Significant antioxidant activity | In vitro antioxidant assay |
| Wound Contraction Rate | Significant improvement vs. control | Enhanced wound closure | In vivo diabetic wound model |
| Hydroxyproline Content | Significant increase vs. control | Improved collagen deposition | Tissue biochemical analysis |
| Antioxidant Enzymes (SOD, CAT, GPx) | Significantly elevated | Reduced oxidative stress | Tissue biochemical analysis |
| Histological Improvement | Enhanced re-epithelialization, collagen organization | Better tissue architecture | H&E and Masson's trichrome staining |
To validate docking results and assess the stability of this compound-MMP complexes, molecular dynamics (MD) simulations are recommended:
Research indicates that this compound is often found in combination with other bioactive compounds such as naringin and eicosane in plant extracts [2]. These compounds may exhibit synergistic effects on wound healing through:
The experimental workflow below illustrates the integrated approach for studying this compound-MMP interactions:
The integration of computational molecular docking studies with experimental validation provides a powerful framework for investigating the potential of this compound as an MMP modulator for wound healing applications. While current evidence suggests this compound interacts with MMP active sites, particularly through hydrophobic interactions with the S1' pocket, further research is needed to fully elucidate its precise mechanism of action. The antioxidant properties of this compound likely contribute significantly to its observed wound healing effects in diabetic models, possibly working in concert with MMP modulation. These application notes provide researchers with comprehensive protocols to further explore the therapeutic potential of this compound and similar natural compounds in the context of MMP-related disorders, particularly chronic wound healing.
n-Octacosane is a linear chain hydrocarbon Phase Change Material (PCM) valued for its high latent heat storage capacity and a phase transition temperature of approximately 61.3 °C [1]. Its thermal reliability—the ability to withstand repeated phase transitions without significant degradation—is critical for long-term application stability. This note outlines a protocol for assessing the thermal cycling reliability of microencapsulated n-octacosane, a common formulation to prevent leakage and enhance performance [1] [2].
The following workflow outlines the key stages of the thermal cycling reliability test, from sample preparation to final analysis.
2.1. Sample Preparation
2.2. Thermal Cycling Procedure
Post-cycling, the sample must be evaluated for changes in its key properties. The data interpretation logic for determining reliability is summarized below.
3.1. Key Characterization Methods
3.2. Data Interpretation and Acceptance Criteria The following table summarizes the quantitative data from a relevant study and suggests criteria for evaluating thermal reliability.
| Property | Initial Value (PMMA/Octacosane Microcapsules) | Value After 1000 Cycles | Change | Implied Stability |
|---|---|---|---|---|
| Melting Temperature (°C) | 61.3 | 61.1 | -0.2 °C | Excellent |
| Freezing Temperature (°C) | 60.9 | 60.8 | -0.1 °C | Excellent |
| Latent Heat of Melting (J/g) | 86.5 | 84.5 | -2.0 J/g (≈ -2.3%) | Excellent |
| Latent Heat of Freezing (J/g) | 86.1 | 84.1 | -2.0 J/g (≈ -2.3%) | Excellent |
| Onset Decomposition Temp. (°C) | ~215 | ~215 | No Change | Excellent |
| Chemical Structure (FT-IR) | - | - | No Change | Excellent |
Table 1: Exemplary thermal cycling test data for PMMA/octacosane microcapsules, adapted from [1].
A material is generally considered thermally reliable if, after accelerated cycling:
1. Material Properties and Suitability n-Octacosane is a linear chain hydrocarbon (C28H58) belonging to the paraffin family. Its key thermal properties make it an excellent candidate for passive solar space heating and thermal regulation applications where a storage temperature around 50-60°C is desirable [1] [2] [3].
The table below summarizes its core thermophysical characteristics:
| Property | Value | Measurement Technique | Notes |
|---|---|---|---|
| Melting Temperature | 50.6 - 51.3 °C | DSC [1] [3] | Ideal for medium-temperature storage |
| Freezing Temperature | 53.2 °C | DSC [3] | — |
| Latent Heat of Melting | 86.4 - 161.3 J/g | DSC [1] [3] | High energy storage density |
| Latent Heat of Freezing | 88.5 J/g | DSC [3] | High energy release density |
| Thermal Conductivity | Low (in pure form) | — | Addressed via microencapsulation [1] |
2. Microencapsulation Protocol: PMMA Shell Microencapsulation is critical to prevent leakage of molten n-octacosane, increase heat transfer efficiency, and provide a stable, pumpable form for use in thermal fluids [1].
3. Alternative Microencapsulation: Bio-based Polyurea Shell For enhanced environmental sustainability, a bio-based polyurea shell can be synthesized using interfacial polymerization.
1. Material Morphology and Structure
2. Thermal Properties and Reliability
The following diagram illustrates the logical sequence and decision points in the process of developing and characterizing microencapsulated n-octacosane.
Diagram 1: Experimental workflow for developing microencapsulated n-octacosane PCM.
Microencapsulated n-octacosane presents a viable material for enhancing the efficiency of solar thermal energy storage systems. The synthesis protocols for PMMA and bio-based shells provide clear pathways to producing PCMs with high latent heat and good cyclic stability. Successful implementation requires careful attention to the emulsification process to control microcapsule size and the selection of shell materials based on application-specific requirements for durability and environmental impact. Future research is directed towards improving thermal conductivity and developing even more sustainable bio-derived shell materials [4] [2].
This compound (n-C₂₈H₅₈) is a linear alkane paraffin wax with a melting temperature approximately around 54-60°C, making it suitable for medium-temperature thermal energy storage applications. As a phase change material (PCM), this compound exhibits high latent heat capacity during its solid-liquid phase transition, enabling efficient storage and release of thermal energy. The development of stable PCM emulsions containing this compound has gained significant research attention due to their dual functionality as both heat transfer fluids and thermal storage media in various applications including solar thermal systems, building climate control, electronic cooling, and industrial waste heat recovery. [1] [2]
PCM emulsions are typically classified according to their droplet size distribution: macroemulsions (>200 nm) appear milky white and are prone to gravitational separation; nanoemulsions (20-200 nm) appear translucent or bluish and exhibit enhanced kinetic stability due to Brownian motion effects; and microemulsions (5-50 nm) that are thermodynamically stable but require higher surfactant concentrations. For thermal energy applications, oil-in-water (O/W) emulsions where this compound droplets are dispersed in an aqueous continuous phase are most common, as they combine the high thermal storage capacity of this compound with the favorable heat transfer and pumping properties of water. [1] [3] The significant advantages of this compound PCM emulsions include 3-4 times higher thermal energy storage capacity compared to single-phase heat transfer fluids like water or thermal oils, reduced system size requirements, and flexible system design. However, two major challenges hindering their widespread implementation are physical instability (droplet coalescence, creaming, sedimentation) and supercooling (depression of crystallization temperature below the thermodynamic melting point). [1] [2]
The stabilization of this compound emulsions begins with appropriate surfactant selection based on the hydrophile-lipophile balance (HLB) system. For O/W emulsions, surfactants with HLB values between 8-18 are generally required, with optimal stabilization typically achieved in the range of HLB 8-12 for paraffinic PCMs. Nonionic surfactants like Tween 60, Span 60, and Brij L4 have demonstrated excellent stabilization efficacy for this compound emulsions due to their temperature-dependent solubility and steric stabilization mechanisms. Research indicates that surfactant mixtures often outperform single surfactant systems; for instance, combinations of Tween 60 and Span 60 at specific ratios provide enhanced interfacial film strength and stability against droplet coalescence. The optimal surfactant-to-oil (S/O) ratio typically falls between 1:5 to 1:10, balancing stabilization efficacy against economic considerations and potential increases in viscosity. [4] [5]
Natural surfactants derived from renewable sources have emerged as sustainable alternatives to synthetic surfactants. Recent research has demonstrated that natural surfactants extracted from fenugreek seeds can effectively stabilize n-hexadecane PCM emulsions when combined with silica nanoparticles, showing excellent stability over extended periods. These bio-surfactants offer advantages including biodegradability, low toxicity, and renewable sourcing, aligning with green chemistry principles in thermal energy storage system development. The interfacial tension (IFT) between natural surfactants and paraffinic PCMs decreases with increasing temperature (e.g., from 9.8 mN/m at 30°C to 6.4 mN/m at 90°C), enhancing adsorption and film formation at elevated temperatures encountered in thermal applications. [6]
Pickering emulsions stabilized by solid nanoparticles represent an advanced stabilization approach without conventional surfactants. Nanoparticles accumulate at the oil-water interface, forming a protective barrier that physically prevents droplet coalescence through steric hindrance and increased mechanical strength. Cellulose nanocrystals (CNCs) have shown exceptional promise for stabilizing this compound emulsions due to their biodegradability, low environmental impact, and abundant surface functional groups for potential modification. CNC-stabilized Pickering emulsions can maintain stability for over 10 days without significant phase separation when appropriate CNC concentrations are used (typically >270 mg CNC/mL oil). [7]
Silica nanoparticles synthesized via sol-gel methods have been successfully employed to stabilize paraffinic PCM emulsions, with concentrations typically between 0.5-1.0 wt% providing optimal stability and thermal performance. These nanoparticles form robust interfacial layers around emulsion droplets, preventing coalescence and phase separation while simultaneously enhancing thermal conductivity. The combination of natural surfactants with silica nanoparticles represents a promising hybrid approach that leverages the advantages of both stabilization mechanisms for developing highly stable, eco-friendly PCM emulsions. [6]
Supercooling - a phenomenon where the PCM remains liquid below its crystallization temperature - represents a significant challenge for this compound emulsions as it reduces the effective operating temperature range and compromises thermal performance reliability. The primary strategy to mitigate supercooling involves incorporating nucleating agents that provide heterogeneous nucleation sites to initiate crystallization. Effective nucleating agents for this compound emulsions include:
The selection of appropriate nucleating agents should consider crystallization compatibility with this compound, with optimal results achieved when the nucleating agent exhibits similar crystal structure and molecular conformation. The addition of 2 wt% tetradecanol has been shown to reduce supercooling to below 0.5°C in paraffinic PCM emulsions, while n-octacosane nucleating agents at 2 wt% concentration can maintain supercooling degrees of approximately 5°C even after 300 thermal cycles. It is crucial to balance nucleating agent concentration against potential increases in viscosity and emulsion instability, with excessive addition (>2 wt%) often leading to droplet coarsening and phase separation during thermal cycling. [4] [5]
This protocol describes the preparation of this compound nanoemulsions using high-energy emulsification methods, specifically ultrasonication, suitable for laboratory-scale production with volumes up to 500 mL. [6] [2]
Materials and Equipment:
Procedure:
Critical Parameters:
The phase inversion temperature (PIT) method utilizes the temperature-dependent solubility of nonionic surfactants to form nanoemulsions with minimal energy input. This method is particularly suitable for temperature-sensitive systems and can produce emulsions with small droplet sizes (∼60 nm) and low viscosity. [5]
Materials and Equipment:
Procedure:
Critical Parameters:
Comprehensive characterization of this compound emulsions is essential for evaluating performance and predicting long-term stability under application conditions.
Droplet Size and Distribution Analysis:
Stability Evaluation Methods:
Thermal Property Analysis:
Table 1: Key Parameters for this compound Emulsion Formulation
| Component/Parameter | Optimal Range | Effect on Emulsion Properties | References |
|---|---|---|---|
| PCM Concentration | 10-25 wt% | Higher concentrations increase latent heat but may increase viscosity and instability | [4] [5] |
| Surfactant HLB | 8-12 | Optimal for O/W paraffin emulsions; affects droplet size and stability | [4] [1] |
| Surfactant-to-Oil Ratio | 1:5 to 1:10 | Lower ratios reduce cost but may compromise stability; higher ratios increase viscosity | [4] [5] |
| Nucleating Agent | 1-2 wt% | Reduces supercooling; excessive amounts may cause instability | [4] [5] |
| Nanoparticle Concentration | 0.5-1.0 wt% | Enhances stability and thermal conductivity; higher concentrations may increase viscosity | [6] |
| Droplet Size Target | <300 nm | Smaller sizes improve stability but may increase supercooling | [4] [5] |
Table 2: Characterization Techniques for this compound Emulsions
| Characterization Method | Parameters Measured | Optimal Values | References |
|---|---|---|---|
| Dynamic Light Scattering | Droplet size, PDI | PDI < 0.3 indicates monodisperse distribution | [6] [4] |
| Differential Scanning Calorimetry | Melting point, crystallization temperature, latent heat, supercooling degree | Supercooling < 5°C desirable | [4] [5] |
| Rheological Analysis | Viscosity, viscoelastic moduli, yield stress | Newtonian behavior desirable for pumping | [6] [4] |
| Interfacial Tension Measurement | Oil-water interfacial tension | Lower values facilitate emulsification | [6] |
| Optical Microscopy | Droplet morphology, aggregation | Spherical, discrete droplets | [6] [5] |
| Accelerated Stability Testing | Creaming, sedimentation, coalescence | No phase separation after 300 thermal cycles | [4] [5] |
Diagram 1: this compound Emulsion Preparation Workflow illustrating the sequential stages of emulsion preparation, including phase preparation, emulsification methods, and post-processing steps.
Diagram 2: Comprehensive Characterization Pathway for this compound emulsions showing the multidimensional assessment approach including morphological, thermal, rheological, and stability analyses.
Excessive Droplet Size or Broad Size Distribution:
Emulsion Instability During Thermal Cycling:
High Supercooling Degree:
Even optimally formulated this compound emulsions may experience performance degradation during extended operation. Recent research has demonstrated that ultrasonic regeneration can effectively restore emulsion properties without system shutdown. The regeneration protocol involves:
This approach has demonstrated >99.5% latent heat recovery and stable performance over 60 days of thermal and mechanical cycling in validated systems. [4]
This compound emulsions stabilized using the techniques described in these application notes have demonstrated excellent performance in various thermal management applications. In solar thermal systems, these emulsions can enhance energy storage density while serving as the heat transfer fluid, reducing system complexity and cost. For electronic cooling applications, the high latent heat and tunable phase change temperature of this compound emulsions provide efficient temperature regulation while maintaining fluidity for pumping. Building climate control systems utilizing these emulsions can significantly reduce energy consumption for heating and cooling while providing more stable indoor temperatures. [1] [2]
The hybrid stabilization approach combining natural surfactants with nanoparticles represents a promising direction for developing sustainable thermal energy storage fluids that maintain high performance while addressing environmental concerns. Further research should focus on long-term reliability under real-world operating conditions, cost reduction strategies for large-scale implementation, and advanced formulation approaches to further minimize supercooling while maximizing stability and thermal storage density. [6]
These application notes provide comprehensive protocols and formulation guidelines that enable researchers and engineers to develop optimized this compound emulsions for their specific thermal energy storage applications while addressing the critical challenges of stability and supercooling.
The table below summarizes key data from research on microencapsulated n-octacosane, which is vital for setting performance benchmarks and troubleshooting. n-Octacosane is a linear chain hydrocarbon valued for its chemical stability, lack of phase segregation, and desirable phase change temperature for passive solar heating applications [1].
| Property | n-Octacosane (PMMA Shell) [1] [2] [3] | n-Octadecane (MF Shell with GO/GO-ODA) [4] |
|---|---|---|
| Melting Temperature | 50.6 °C | Approx. 28–35 °C |
| Freezing Temperature | 53.2 °C | Information not specified |
| Latent Heat of Melting | 86.4 J/g | Information not specified |
| Latent Heat of Freezing | 88.5 J/g | Information not specified |
| Average Particle Diameter | 0.25 µm | Several micrometers |
| Thermal Reliability | Good performance maintained after 5,000 cycles [2] | Information not specified |
| Key Shell Material | Polymethyl methacrylate (PMMA) | Melamine-formaldehyde (MF) resin with conductive fillers |
A primary challenge with polymer-shell microcapsules is their low thermal conductivity. Here are key strategies to address this:
Here is a detailed methodology for synthesizing microencapsulated phase change materials (MEPCMs) via in-situ polymerization, adapted from the research [4] [6].
Materials Preparation
Synthesis Procedure
This workflow diagram visualizes the key stages and critical parameters of the synthesis process:
Q1: How can I prevent my microcapsules from leaking PCM during thermal cycles? A1: Leakage is often due to a shell that is too thin or mechanically weak.
Q2: The thermal response of my samples is too slow. How can I improve it? A2: Slow thermal response is typically caused by the low thermal conductivity of the polymer shell.
Q3: What is the best way to incorporate conductive fillers for thermal enhancement? A3: The optimal method depends on the filler's properties.
Here are some frequently asked questions and solutions related to PCM leakage, drawing on current research.
FAQ 1: What is the most reliable method to prevent octacosane leakage? The most proven and effective method is microencapsulation [1]. This process involves encapsulating tiny droplets or particles of this compound within a continuous, solid shell. This shell physically contains the PCM during its solid-liquid phase transition, preventing it from leaking out into the surrounding composite matrix [1].
FAQ 2: My microencapsulated PCMs are still leaking. What could be wrong? Leakage in microencapsulated PCMs (mPCMs) often points to issues with the mechanical strength of the shell or imperfect shell formation [2] [1]. This can be due to:
FAQ 3: How can I improve the thermal conductivity of my this compound composite? A common drawback of organic PCMs like this compound is their low thermal conductivity, which slows down heat charging and discharging [2]. You can enhance this by:
FAQ 4: My PCM composite shows poor stability after repeated melting. Why? This could be caused by phase separation or incompatibility between the PCM and your construction materials [2].
The table below summarizes the primary encapsulation methods used for PCMs like this compound, based on recent scientific literature.
| Method | Mechanism | Advantages | Limitations & Challenges | Common Shell/Carrier Materials |
|---|---|---|---|---|
| Microencapsulation [2] [1] | Forms tiny, continuous core/shell spheres (1 μm - 1 mm) containing PCM. | Effective leakage prevention; increases surface area for heat transfer [1]. | Can have high encapsulation cost and low thermal conductivity [2]. | Polymers, silica [1]. |
| Nanoencapsulation [1] | Similar to microencapsulation, but creates smaller capsules (< 1 μm). | Even larger surface area; potential for novel applications. | High production cost and limited scalability for large-volume applications [2]. | Polymers, silica. |
| Shape-Stabilization [2] | PCM is absorbed into or confined within a porous, solid supporting matrix. | Prevents leakage through adsorption and capillary forces; often simpler process. | May face leakage issues if pore capacity is exceeded; can reduce mechanical strength of composite [2]. | Porous polymers, silica, expanded graphite. |
| Macroencapsulation [1] | Contains PCM in larger containers (e.g., tubes, panels) with a diameter >1 mm. | Simpler concept; easier to integrate into some systems. | Risk of supercooling and corrosion of encapsulation materials [2]. | Metals, plastics. |
The diagram below outlines a logical workflow for selecting and testing a leakage prevention method, helping you systematically troubleshoot and optimize your composite.
Beyond troubleshooting, you can design more robust composites from the outset by considering these advanced strategies:
The table below summarizes two primary strategies for enhancing the thermal conductivity of octacosane, along with their key characteristics.
| Method | Description | Key Components | Reported Performance & Characteristics |
|---|
| Microencapsulation with Polymer Shell [1] | Encapsulates this compound in a polymer shell to form microcapsules, preventing leakage and increasing heat transfer area. | - Core: n-octacosane
This method packages this compound within a PMMA shell to create a stable, pumpable phase-change slurry [1].
Primary Materials:
Equipment:
Step-by-Step Workflow:
Characterization and Validation:
The following diagram illustrates the core workflow for this encapsulation process:
This advanced method focuses on creating a composite structure where this compound is infused into a conductive matrix, significantly boosting thermal effusivity for ambient energy harvesting applications [2] [3].
Primary Materials:
Equipment:
Step-by-Step Workflow:
Characterization and Validation:
Q1: Why is the thermal conductivity of pure this compound low, and why does it matter? this compound, like most organic paraffin waxes, is inherently a thermal insulator [4]. This low conductivity is a major drawback for thermal energy storage as it limits the rate at which heat can be charged into or discharged from the material, reducing the system's overall power and efficiency [1].
Q2: What are the primary factors that influence the thermal properties of microencapsulated this compound? The thermal properties are mainly influenced by the latent heat of the core material, the density and thickness of the shell, and the particle size of the microcapsules [4]. A thicker shell generally improves mechanical strength but dilutes the energy storage capacity per unit mass.
Q3: My composite material shows low latent heat. What could be the cause? This is typically due to incomplete impregnation of the PCM into the porous matrix (like metal foam) or incorrect shell-to-core ratio in microencapsulation [2] [4]. Ensure your vacuum impregnation process is thorough and that the emulsion conditions during microencapsulation are optimized for high core content.
Here are answers to common challenges in optimizing microencapsulated this compound.
Q1: How can I prevent PCM leakage during phase change cycles?
Q2: Why is the measured latent heat of my microcapsules lower than theoretical values?
Q3: How can I improve the thermal cycling durability of my microencapsulated PCM?
For reliable results, follow these standardized experimental procedures.
Protocol 1: Synthesis of PMMA/Octacosane Microcapsules via Emulsion Polymerization
This is a common method for creating microencapsulated this compound [4].
Protocol 2: Thermal Cycling Test for Durability
This protocol assesses the long-term stability of your microcapsules [4] [2].
This table consolidates key performance data from research on polymethyl methacrylate (PMMA) microencapsulated n-octacosane.
| Property | Value for Microencapsulated n-Octacosane | Testing Method & Notes |
|---|---|---|
| Melting Temperature | 50.6 °C | DSC analysis [4] [5] |
| Freezing Temperature | 53.2 °C | DSC analysis [4] [5] |
| Latent Heat of Melting | 86.4 J/g | DSC analysis [4] [5] |
| Latent Heat of Freezing | 88.5 J/g | DSC analysis [4] [5] |
| Thermal Cycling Stability | Retained 92.5% of melting latent heat after 5,000 cycles. | Accelerated thermal cycling test [4] [5] |
| Particle Size | ~0.25 µm (average diameter) | SEM analysis, controlled by 2000 rpm stirring rate [4] |
The following diagram outlines the complete workflow for developing and optimizing durable microencapsulated PCMs, from synthesis to final decision-making.
The core challenge is balancing the core-to-shell ratio. A higher core content increases energy storage but risks leakage, while a thicker shell improves durability at the cost of reduced storage capacity [1]. This trade-off is central to the optimization loop in the workflow.
Q1: What is supercooling and why is it a problem for n-octacosane? A1: Supercooling occurs when a liquid material cools below its solidification temperature without crystallizing. It's a metastable state where the latent heat of fusion is not released. For n-octacosane, this means that in applications like thermal energy storage, the stored heat may not be released at the expected temperature, reducing system reliability and efficiency. The randomness of the phenomenon also makes it difficult to control thermal systems [1].
Q2: What are the main causes of supercooling in n-octacosane? A2: The primary cause, especially in emulsions or microencapsulated forms, is confined volume. When n-octacosane is dispersed into tiny droplets, each droplet may contain an insufficient number of impurities or nuclei to initiate crystallization, leading to significant supercooling [1] [2]. The cooling rate is another factor; higher cooling rates can increase the degree of supercooling [1].
Q3: What methods can effectively reduce supercooling? A3: The most common and effective method is the addition of nucleating agents. These are particles that provide a surface for crystals to form. Research shows that hydrophobic SiO₂ nanoparticles are particularly effective for n-octacosane emulsions [3] [2]. Another approach is using a PCM with a higher melting point as a nucleating agent, though its long-term stability can be an issue [2].
Q4: How does microencapsulation affect n-octacosane? A4: Microencapsulation, which involves packaging n-octacosane in a polymer shell (like PMMA), is an excellent way to prevent leakage during phase change and increase heat transfer area. However, the encapsulation process itself can exacerbate supercooling due to the small, confined core space that lacks nucleation sites [4] [1].
For quick comparison, the following table summarizes key quantitative data from research on mitigating n-octacosane supercooling.
| Mitigation Strategy | Key Experimental Findings | Performance Data | Identified Challenges |
|---|---|---|---|
| Hydrophobic SiO₂ Nanoparticles [3] [2] | Effective as nucleating agent in emulsions; reduces supercooling by providing crystallization sites. | Optimal concentration around 0.3 wt% [3] [2]. | Stability over long-term thermal cycling needs validation; potential for increased viscosity [2]. |
| PMMA Microencapsulation [4] | Successfully contains n-octacosane; provides high heat storage capacity and good shell stability. | Latent heat: 116.4 J/g (melting), 114.1 J/g (freezing). Phase change temp: ~51.3°C [4]. | The microencapsulation process itself can induce significant supercooling [4] [1]. |
| High-MP Paraffin as Nucleant [2] | A paraffin with a melting point of 50°C was used to nucleate a lower-MP paraffin emulsion. | Reduced supercooling initially. | Effectiveness decreased after 100 thermal cycles, indicating unstable nucleation [2]. |
Here are methodologies for key approaches cited in the troubleshooting guide.
This protocol is based on methods described in research for modifying PCM emulsions [3] [2].
Materials:
Equipment:
Procedure:
This protocol outlines the emulsion polymerization process for creating microcapsules with a PMMA shell, as detailed in the foundational study [4].
Materials:
Equipment:
Procedure:
The following diagram illustrates the logical decision-making process and experimental workflow for addressing n-octacosane supercooling.
Q1: What are the main challenges when creating a stable octacosane emulsion? The primary challenges are droplet coalescence (small droplets merging into larger ones), Ostwald ripening (larger droplets growing at the expense of smaller ones), and phase separation over time [1]. Furthermore, this compound, like other organic Phase Change Materials (PCMs), can suffer from significant supercooling, where it remains liquid below its freezing point, impairing its energy release capability [1].
Q2: Which surfactants are recommended for stabilizing this compound emulsions? A blend of non-ionic surfactants is often most effective. Research shows a mixture of Tween 60 and Span 60 with an HLB (Hydrophilic-Lipophilic Balance) value of 8 provides excellent droplet size control and low supercooling [2]. For a more sustainable option, natural surfactants (e.g., extracted from fenugreek seeds) have been successfully used to stabilize n-hexadecane emulsions and present a biodegradable alternative to synthetic surfactants [3].
Q3: How can I reduce supercooling in my this compound emulsion? Incorporating a small amount of a nucleating agent is the most common method. Studies have found that adding 1-2 wt% of tetradecanol (C14-OH) can suppress supercooling to below 0.5°C [2]. Other effective agents include nanoparticles of silica (SiO₂), titanium dioxide (TiO₂), or alumina (Al₂O₃), which provide surfaces for crystals to form on [3] [2] [1].
Q4: My emulsion becomes unstable under shear or pumping. How can I improve its mechanical stability? Low-temperature shear can drastically increase viscosity and break down emulsion structure [2]. To enhance shear stability, you can:
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Rapid Phase Separation | Insufficient surfactant; Low HLB value; Inadequate emulsification energy | Increase surfactant concentration; Adjust HLB to 8-10 [2]; Increase homogenization speed/time [1] |
| Increase in Droplet Size Over Time | Ostwald ripening; Surfactant degradation; Flocculation/Coalescence | Add nano-silica to inhibit Ostwald ripening [3] [1]; Ensure chemical stability of surfactant; Optimize surfactant type & concentration |
| High Supercooling (>5°C) | Lack of nucleation sites; Droplet size too small | Add 1-2 wt% tetradecanol [2]; Incorporate 0.5-1 wt% SiO₂ or TiO₂ nanoparticles [3] [2] |
| Large Initial Droplet Size | Low emulsification energy; High PCM-to-water ratio; Suboptimal surfactant | Use high-shear mixer or ultrasonication [3] [1]; Reduce PCM concentration (start with 10-20 wt%) [2]; Re-evaluate surfactant type & HLB |
| Viscosity Too High | High internal phase concentration; High surfactant ratio | Reduce PCM concentration; Optimize S/O ratio (e.g., 1:5) [2] |
| Performance Degradation After Cycling | Surfactant desorption; Coalescence from freezing/thawing | Use nanoparticle & surfactant hybrid system [3]; Implement ultrasonic regeneration between cycles [2] |
The following table summarizes quantitative findings from recent studies that you can use as benchmarks for your own experiments.
| Material / Parameter | Optimal Value / Concentration | Key Outcome / Performance |
|---|---|---|
| Surfactant System [2] | Tween 60 / Span 60 (HLB=8) | Droplet size < 300 nm; Supercooling < 0.5°C |
| S/O Ratio [2] | 1:5 | Balanced droplet size (~200 nm) and low viscosity (~2 cP) |
| Nucleating Agent [2] | Tetradecanol (2 wt%) | Supercooling reduced to < 0.5°C |
| Nanoparticle Additive [3] | Silica Nanofluid (0.5-1 wt%) | Enhanced thermal conductivity & emulsion stability |
| Ultrasonic Regeneration [2] | High-energy input | >99.5% latent heat recovery after 60 days |
This protocol outlines a method based on the search results to create an this compound emulsion stabilized by a surfactant blend and silica nanoparticles [3] [2].
1. Materials
2. Equipment
3. Procedure
4. Characterization
To help visualize the entire process and the science behind it, the following diagrams outline the experimental workflow and the functional mechanisms of the key additives.
Q1: What are the common industrial applications of octacosane that require encapsulation? this compound is primarily valued for its properties as a Phase Change Material (PCM). Encapsulation is crucial to contain it in its liquid phase and prevent leakage. Key applications include Thermal Energy Storage in buildings and HVAC systems, protective coatings for electronics and automotive parts, and use in biofuels, cosmetics, and specialty lubricants [1].
Q2: I'm new to microencapsulation via interfacial polymerization. What is a robust, bio-based methodology I can follow? A recommended protocol, adapted from recent research, uses bio-based materials for a more environmentally friendly process [2]. The core steps are outlined in the experimental workflow below, and a detailed methodology is provided in the subsequent section.
This detailed protocol is adapted from a study on n-octadecane, which is directly applicable to this compound encapsulation [2].
Materials
Procedure
The following parameters significantly impact microcapsule quality and encapsulation efficiency. Use this data to troubleshoot and optimize your process [2].
Table 1: Key Parameter Effects on Microcapsule Properties
| Parameter | Effect on Microcapsule Morphology | Effect on Thermal Properties | Recommended Range |
|---|---|---|---|
| Emulsifier (SMA) Amount | Higher concentration leads to smaller capsule size and more uniform distribution. Insufficient emulsifier causes droplet coalescence [2]. | Minimal direct impact on latent heat, but affects leakage prevention [2]. | 1 - 3% of aqueous phase [2]. |
| Core-to-Wall Ratio | Increasing the ratio leads to thinner shell walls and higher risk of breakage and leakage. Lower ratios create thicker, more robust shells [2]. | Higher ratio increases latent heat capacity per unit mass of microcapsules, as more PCM is encapsulated [2]. | 1:1 to 3:1 (Core:Wall) [2]. |
| Nucleating Agent (n-Octadecanol) | Improves the crystallinity of the core material, leading to more stable phase change behavior. Helps prevent supercooling [2]. | Enhances the reliability and efficiency of heat storage/release cycles [2]. | 1 - 5% of core mass [2]. |
Table 2: Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Agglomeration of Capsules | Inadequate emulsification speed; insufficient emulsifier; rapid monomer addition. | Increase stirring speed during emulsification; optimize emulsifier concentration; add water-soluble monomer slowly and dropwise [2]. |
| Leakage of Core Material | Core-to-wall ratio is too high; incomplete polymerization; thin or defective shell wall. | Decrease the core-to-wall ratio; ensure proper reaction time and temperature; check monomer purity and ratio [2]. |
| Low Encapsulation Efficiency | Poor emulsion stability leading to coalescence before polymerization; core material dissolving in water. | Optimize emulsifier type and amount; ensure the oil phase is properly homogenized; use a high-shear mixer for emulsification [2]. |
| Large and Non-Uniform Capsule Size | Low emulsification speed; inefficient emulsifier. | Use a higher stirring speed or homogenizer during the emulsification step; screen for more effective emulsifiers [2]. |
When planning and executing your experiments, please keep the following in mind:
1. What are the primary mechanisms of PMMA shell degradation? PMMA shell degradation is predominantly thermal. At high temperatures, the polymer backbone undergoes depolymerization, a process that is essentially the reverse of polymerization [1]. This reaction, which becomes significant around 300°C, leads to a reduction in molecular weight and the production of methyl methacrylate (MMA) monomer as the main volatile product [1]. The degradation is a radical chain reaction involving initiation, depropagation, and termination steps [1].
2. How can I improve the thermal stability of PMMA shells? Research indicates that the thermal stability of PMMA can be increased by incorporating specific additives [1]. Effective stabilizers mentioned in the literature include:
3. What is a reliable method to prepare PMMA/octacosane microcapsules? A well-established method for creating these microcapsules is emulsion polymerization [2] [3]. The following workflow outlines the key steps and critical parameters for this synthesis.
4. What core-to-shell ratio should I use for optimal performance? The core-to-shell ratio is a critical parameter. A higher ratio means more PCM core material, which increases latent heat storage capacity, but it can result in a shell that is too thin and prone to leakage. A lower ratio provides a thicker, more robust shell at the cost of reduced energy storage.
For reference, here are the typical properties and performance characteristics of PMMA/octacosane microcapsules reported in the literature.
Table 1: Thermophysical Properties of PMMA/Octacosane Microcapsules
| Property | Measurement Method | Reported Values | Observations & Context |
|---|---|---|---|
| Melting Temperature | DSC | 50.6 - 51.3 °C [2] [5] | Slightly lower than pure octacosane due to encapsulation. |
| Freezing Temperature | DSC | 53.2 °C [2] [5] | — |
| Latent Heat of Melting | DSC | 86.4 - 152 J/g [2] [6] | Varies significantly with core-to-shell ratio. |
| Latent Heat of Freezing | DSC | 88.5 J/g [2] | — |
| Particle Size | SEM, PSD | ~0.25 µm (micro) [2] | Controlled by emulsification stirring rate. |
| Thermal Stability | TGA | Onset of degradation >235 °C [2] | Degrades in two distinct steps [2]. |
Table 2: Thermal Cycling Reliability Test Results
| Condition | Latent Heat of Melting (After Cycling) | Latent Heat of Freezing (After Cycling) | Inference | | :--- | :--- | :--- | :--- | | After 5,000 accelerated thermal cycles [5] | 79.9 J/g | 81.7 J/g | Good thermal reliability with some predictable degradation. | | Key Takeaway: The microcapsules retain their energy storage functionality effectively even after thousands of cycles, demonstrating good long-term stability for research applications. |
Understanding the structure of the microcapsules and how degradation occurs is key to preventing it. The following diagram illustrates the core-shell architecture and the primary thermal degradation pathway.
Understanding the fundamental properties of a compound is the first step in designing or troubleshooting a purification protocol. The table below summarizes key physical properties of n-octacosane from the search results.
| Property | Value | Source / Relevance |
|---|---|---|
| Chemical Formula | C₂₈H₅₈ | [1] |
| CAS Registry Number | 630-02-4 | [1] [2] |
| Melting Point | 334.55 K (approx. 61.4 °C) | [2] (KDB), supported by [1] |
| Boiling Point | 704.8 K (approx. 431.7 °C) | [1] [2] |
| Enthalpy of Fusion (ΔfusH) | 64.64 kJ/mol | [2] (NIST), supported by [1] |
| Vapor Pressure (at 510 K) | 99.27 ± 0.06 kJ/mol | [2] (NIST) |
| logPoct/wat | 11.169 (Crippen Calculated) | [2] (Indicates high hydrophobicity) |
| Noted Stability | Chemically stable, no phase segregation | [3] (A key advantage for its use) |
One study highlights that a complex lipid containing 13,16-dimethyl octacosanedioic acid (iso-diabolic acid) was not easily extractable from Acidobacteria cells with standard solvents and required hydrolysis to be released [4]. This suggests that if your octacosane is part of a complex biological matrix, standard solvent extraction alone may be insufficient.
The following guide addresses common issues based on the general properties and handling of high-purity, long-chain alkanes like this compound.
Frequently Asked Questions
Q: What are the primary applications of high-purity n-octacosane in research?
Q: Why is my final yield of this compound lower than expected?
Q: How can I deal with persistent colored impurities in my product?
Q: My purified this compound shows a broad or depressed melting point. What does this indicate?
The following workflow visualizes a logical path for diagnosing and addressing these common purification issues.
While not a purification method itself, one study provides a detailed protocol for microencapsulating n-octacosane, which requires highly pure material. This illustrates the level of experimental detail available in the literature and can serve as a reference [3].
The search results lack the granular, step-by-step troubleshooting for specific purification techniques (like recrystallization solvent ratios or column chromatography conditions).
To build a comprehensive technical support knowledge base, I suggest you:
A key parameter for optimization is the material's melting point, which can be influenced by nanoconfinement. The following table summarizes the bulk melting point and how it changes in porous materials.
| Property | Value & Conditions | Source / Context |
|---|---|---|
| Bulk Melting Point | 334.6 K (61.5 °C) | Average of multiple studies compiled by NIST [1]. |
| Melting Point Depression | Linear depression with inverse pore diameter; greater depression in 1D cylindrical pores (e.g., SBA-15) vs. 3D pore networks (e.g., CPGs, Silica Gels) [2]. | Observed in Differential Scanning Calorimetry (DSC) experiments [2]. |
A generalized workflow for optimizing a melting-freezing cycle, based on these principles, can be visualized as follows:
While direct troubleshooting information for this compound is limited, you can structure guidance around common Phase Change Material (PCM) challenges and the specific data available.
Frequently Asked Questions
Q1: What is the expected melting point of pure n-octacosane?
Q2: Why is the melting point in my experiment lower than the reported bulk value?
Q3: My system shows significant supercooling (the melt does not solidify when cooled to its melting point). How can I mitigate this?
Troubleshooting Common Issues
| Observed Problem | Potential Root Cause | Investigative Steps & Solutions |
|---|
| Inconsistent Melting Points | Incorrect bulk value reference; PCM degradation over cycles; poor thermal contact in setup. | 1. Verify against standard NIST value [1]. 2. Check thermal stability via repeated DSC cycles [3]. 3. Ensure good thermal conductivity in composite design [3]. | | Low Latent Heat Storage | Incorrect PCM quantity; incomplete phase transition; chemical instability; poor encapsulation. | 1. Confirm PCM loading percentage. 2. Use DSC to measure actual enthalpy of fusion [2]. 3. Check for leakage and compatibility with encapsulation material [3]. | | High Supercooling | Lack of nucleation sites; cooling rate too fast; pore morphology inhibiting crystallization. | 1. Incorporate nucleating agents. 2. Experiment with different cooling rates. 3. Characterize pore size/morphology impact [2]. | | Performance Degradation | Phase separation; leakage from support matrix; chemical breakdown from overheating. | 1. Implement better micro/macroencapsulation [3]. 2. Analyze cycled material with DSC/XRD to track structural changes [2]. 3. Ensure operating temperature does not exceed stability limit. |
To support the troubleshooting guide, here are summaries of key experimental methodologies cited in the search results.
1. Thermal Analysis via Differential Scanning Calorimetry (DSC) DSC is the primary technique for characterizing phase transitions [2].
2. Structural Analysis via X-Ray Diffraction (XRD) XRD is used to track structural changes in the material during phase transitions [2].
The table below summarizes the core properties and characteristics of desert sand and octacosane based on the gathered data.
| Aspect | Desert Sand (Sensible TES) | n-Octacosane (Latent TES) |
|---|---|---|
| Storage Mechanism | Stores heat by increasing temperature (Sensible heat) [1] | Stores heat by melting and solidifying (Latent heat) [1] |
| Key Thermal Properties | - Specific Heat Capacity: ~700-1,000 J/kg·°C [2]
The following table consolidates key experimental findings and performance metrics from the cited research.
| Category | Desert Sand Findings | n-Octacosane Findings |
|---|---|---|
| System Performance | In a PV/T panel configuration, a 3-D CFD model showed desert sand provided better heat transfer to the water stream at steady state compared to n-octacosane, leading to a reduction in the volume of TES material needed [1]. | In PV/T systems, PCMs like n-octacosane are effective at damping temperature fluctuations of the photovoltaic cell, which can improve efficiency and lifespan [1]. |
| Cycling Stability | Desert sand demonstrates high cyclic stability with "zero mass loss" and can withstand temperatures up to 1000°C without degradation, making it suitable for long-term use [2]. | Paraffins like this compound have shown good stability, with some formulations stable for over 5,000 cycles. A key challenge is maintaining stability in emulsion forms for use as a heat transfer fluid [5] [7]. |
| Economic & Scalability | A major advantage is its potential for very low capital cost. Using sand can reduce the Levelized Cost of Energy (LCOE). Scaling storage duration is as simple as adding more sand [6] [8]. | While the material itself is relatively cheap, the need for additives to enhance thermal conductivity or prevent supercooling, and the potential for complex encapsulation, can increase system costs [5] [7]. |
For researchers looking to replicate or build upon these findings, here is a deeper dive into the experimental methodologies cited.
This protocol is used to simulate and compare the performance of different TES materials in a hybrid photovoltaic/thermal panel system.
This methodology outlines the experimental procedures for evaluating the high-temperature suitability of desert sand.
This experimental setup is used to evaluate the performance of paraffin-based TES in a large-scale tank.
The choice between desert sand and this compound is not a matter of which is better, but which is more suitable for a specific application.
Phase Change Materials (PCMs) represent a class of thermal energy storage substances that absorb, store, and release large amounts of latent heat during phase transitions, primarily solid-liquid transformations. Among organic PCMs, n-alkanes (straight-chain saturated hydrocarbons with chemical formula CₙH₂ₙ₊₂) have emerged as highly promising candidates due to their favorable thermal properties, chemical stability, and commercial availability. These materials function through the fundamental thermodynamic principle where heat absorption and release occur nearly isothermally during phase transitions, making them ideal for thermal management applications. The n-alkane series demonstrates systematic variations in thermal properties with increasing carbon chain length, providing a tunable platform for specific application temperature requirements ranging from sub-zero to high-temperature thermal storage systems. [1] [2]
The significance of n-alkanes in thermal energy storage stems from their exceptional characteristics, including high latent heat of fusion, minimal supercooling, congruent melting behavior, self-nucleating properties, chemical inertness, and recyclability. Unlike salt hydrates and other inorganic PCMs, n-alkanes do not suffer from phase segregation issues and exhibit reliable thermal cycling performance. Research and application of n-alkanes as PCMs have expanded considerably in recent decades, spanning diverse fields including building climatization, solar thermal systems, thermal protection of electronics, textile engineering, and temperature-regulating packaging. Among the n-alkane series, n-octacosane (C₂₈H₅₈) occupies a particularly important position due to its intermediate chain length and phase change temperature around 61°C, making it suitable for medium-temperature thermal storage applications. [3] [1] [2]
The thermal behavior of n-alkanes is governed by their molecular structure and crystal packing. As straight-chain hydrocarbons, n-alkanes exhibit two primary phase transitions: a solid-solid transition from crystalline to rotator phase and a solid-liquid transition from rotator to isotropic liquid phase. The rotator phases are characterized by molecular rotational freedom while maintaining positional order, contributing significantly to the thermal storage capacity of these materials. The thermal properties of n-alkanes follow distinct odd-even alternation patterns based on carbon atom count, with even-numbered alkanes typically exhibiting higher melting temperatures and enthalpies compared to their odd-numbered counterparts due to more efficient crystal packing in the solid state. [1]
The thermodynamic foundation of phase change materials is described by the Gibbs free energy equation, where at equilibrium during phase transition, ΔG = 0 = ΔH - T·ΔS, which rearranges to ΔH = T·ΔS. This fundamental relationship demonstrates the direct proportionality between enthalpy change (ΔH) and entropy change (ΔS) during phase transitions, with the phase change temperature (T) serving as the proportionality constant. For n-alkanes, systematic increases in both melting temperature and latent heat with increasing carbon chain length are observed, resulting from enhanced van der Waals interactions between longer hydrocarbon chains. This structure-property relationship enables precise tuning of thermal storage characteristics by selecting n-alkanes with specific chain lengths appropriate for target application temperatures. [1]
Table 1: Thermal properties of selected n-alkanes for thermal energy storage
| n-Alkane | Carbon Atoms | Melting Point (°C) | Enthalpy of Fusion (J/g) | Solid-Solid Transition | Application Temperature Range |
|---|---|---|---|---|---|
| n-Tetradecane | 14 | 5.5 | 225 | No | Low temperature cooling |
| n-Heptadecane | 17 | 21.7 | 213 | Yes | Building comfort |
| n-Octadecane | 18 | 28.0 | 245 | Yes | Solar thermal storage |
| n-Eicosane | 20 | 36.4 | 247 | Yes | Electronics thermal management |
| n-Docosane | 22 | 44.0 | 249 | Yes | Medium temperature storage |
| n-Tetracosane | 24 | 50.5 | 255 | Yes | Medium-high temperature storage |
| n-Octacosane | 28 | 61.0 | 255 | Yes | Medium-high temperature storage |
| n-Triacontane | 30 | 65.5 | 251 | Yes | High temperature storage |
Table 2: Comparison of n-octacosane with other common PCM types
| PCM Type | Example | Melting Point (°C) | Latent Heat (J/g) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| n-Alkanes | n-Octacosane | 61.0 | 255 | High latent heat, cycling stability | Moderate thermal conductivity |
| Salt hydrates | Calcium chloride hexahydrate | 29.7 | 190 | High volumetric storage density | Phase separation, supercooling |
| Fatty acids | Stearic acid | 69.0 | 202 | Good cycling stability | Lower latent heat, higher cost |
| Polyethylene glycol | PEG 6000 | 66.0 | 190 | Wide molecular weight range | Lower thermal stability |
High-accuracy Adiabatic Scanning Calorimetry (ASC) has emerged as a premium technique for precise thermodynamic characterization of n-alkanes. Unlike conventional DSC, ASC provides superior resolution and accuracy for determining heat capacity and transition enthalpies, enabling detection of subtle phase transitions often missed by standard calorimeters. The ASC methodology involves precisely controlled heating scenarios with adiabatic conditions to minimize heat loss, allowing for direct measurement of enthalpy changes with uncertainties below 1%. This technique has been particularly valuable for establishing precise structure-property relationships across n-alkane homologous series and validating theoretical models of melting behavior. Recent high-resolution ASC studies have revealed more complex enthalpy-entropy correlations in n-alkanes than previously recognized, demonstrating that outliers from linear relationships have physical origins in specific phase transition characteristics rather than measurement artifacts. [1]
Light scattering techniques provide valuable complementary information to calorimetric methods, particularly for detecting phase transitions in highly diluted dispersions where DSC sensitivity becomes limited. These methods monitor changes in turbidity or scattering intensity as samples undergo phase transitions, enabling detection of transition temperatures even in n-alkane dispersions at concentrations as low as 10⁻⁴ mass%. The experimental protocol involves placing samples in temperature-controlled cuvettes while measuring transmitted or scattered light intensity as a function of temperature. For n-octacosane dispersions with approximately 100 nm particle size, light scattering successfully identifies melting, crystallization, and rotator phase transitions that correlate with DSC observations but with enhanced sensitivity at low concentrations. This capability is particularly valuable for studying nanoencapsulated PCMs and PCM-polymer composites where the active phase change component represents a small fraction of the total system mass. [4]
Table 3: Experimental methods for PCM characterization
| Technique | Parameters Measured | Sample Requirements | Limitations |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Transition temperatures, enthalpy, heat capacity | 5-15 mg, powder or small solid | Limited sensitivity at low PCM concentrations |
| Adiabatic Scanning Calorimetry (ASC) | High-accuracy heat capacity, precise transition enthalpies | Larger samples, precise temperature control | Longer measurement times, specialized equipment |
| Light Scattering | Phase transition temperatures in dispersions | Dilute dispersions, optical access | Qualitative enthalpy information only |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures | 5-20 mg, minimal volatility at room temperature | Does not measure phase change properties directly |
| X-ray Diffraction (XRD) | Crystal structure, phase identification | Powder or solid samples | Specialized data interpretation required |
Microencapsulation procedures for n-octacosane have been successfully demonstrated using emulsion polymerization with polymethyl methacrylate (PMMA) shell material. The standard protocol involves dissolving n-octacosane and methyl methacrylate monomer in an aqueous surfactant solution (e.g., Triton X-100), followed by emulsification through high-shear mixing (typically 2000 rpm). Polymerization is initiated using redox initiator systems such as tert-butylhydroperoxide with ferrous sulfate at temperatures between 60-70°C for several hours. The resulting microcapsules exhibit spherical morphology with smooth surfaces and average diameters around 0.25 μm, as confirmed by scanning electron microscopy. Fourier-transform infrared spectroscopy validates the chemical structure, showing characteristic alkane C-H stretches at 2915 cm⁻¹ and 2848 cm⁻¹ alongside ester carbonyl stretches at 1730 cm⁻¹ from the PMMA shell. This microencapsulation approach significantly enhances thermal cycling stability while preventing PCM leakage during phase change. [3] [5]
Nano-enhancement strategies focus on improving the inherently low thermal conductivity of pure n-alkanes (typically 0.2-0.3 W/m·K) through incorporation of high-thermal-conductivity nanoparticles. Experimental methods for creating nano-enhanced PCMs involve dispersing nanoparticles (e.g., metallic nanoparticles, carbon nanotubes, graphene oxide, or ceramic nanoparticles) into molten n-alkanes using ultrasonic homogenization. Optimal nanoparticle concentrations generally range from 0.5-5% by weight, with higher concentrations leading to viscosity increases that can impair practical application. Characterization of these composite systems demonstrates thermal conductivity enhancements up to 100% compared to pure n-alkanes, significantly improving charge/discharge rates in thermal storage applications. Additionally, metal foam composites have been developed where n-alkanes are infused into porous copper or nickel foams, creating three-dimensional thermally conductive networks that can enhance effective thermal conductivity by factors of 3-500 while maintaining high energy storage density. [6] [7]
n-Octacosane (C₂₈H₅₈) occupies a distinctive position within the n-alkane series, offering a balanced combination of relatively high phase change temperature (approximately 61°C) and substantial latent heat of fusion (approximately 255 J/g). This thermal profile positions n-octacosane between lower-melting alkanes like n-octadecane (C₁₈, 28°C) and higher-melting alkanes like n-triacontane (C₃₀, 65.5°C), making it particularly suitable for medium-temperature thermal storage applications including solar thermal energy collection, waste heat recovery, and thermal management of electronics. Compared to shorter-chain n-alkanes, n-octacosane exhibits reduced volatility at operating temperatures, minimizing evaporative losses during repeated thermal cycling. Additionally, the phase change temperature of n-octacosane aligns well with common solar thermal collector output temperatures and electronic device thermal management requirements. [3] [1] [2]
When comparing thermal stability across the n-alkane series, n-octacosane demonstrates excellent cycling endurance with minimal property degradation. Accelerated thermal cycling tests conducted on microencapsulated n-octacosane revealed less than 5% variation in latent heat storage capacity after 1000 melt-freeze cycles, outperforming many salt hydrate and fatty acid PCMs which often exhibit significant phase segregation or property degradation under similar conditions. The chemical simplicity of n-alkanes contributes to this stability, as they undergo no chemical decomposition or oxidation at temperatures below approximately 200°C when properly contained. Among even-numbered n-alkanes in the C₂₀-C₃₀ range, n-octacosane represents an optimal compromise between energy density (which generally increases with chain length) and practical handling considerations (where longer chains exhibit higher melt viscosities). [3] [5]
The intrinsic limitations of pure n-alkanes, particularly their low thermal conductivity, has prompted development of various enhancement strategies. Experimental data demonstrates that incorporating carbon-based nanoparticles (graphene, carbon nanotubes) at 1-3 wt% concentration can enhance thermal conductivity of n-octacosane by 50-150%, dramatically reducing melting and solidification times. Similarly, embedding n-octacosane within metal foam matrices (copper, nickel) creates composite PCMs with effective thermal conductivity values 10-50 times higher than pure n-alkanes, while maintaining 80-90% of the latent heat storage capacity. These enhancements come with trade-offs, including increased composite density, higher material costs, and potential reduction in specific energy storage capacity (J/g) due to the non-PCM component mass. [6] [7]
Table 4: Performance comparison of enhanced n-octacosane composites
| Enhancement Strategy | Thermal Conductivity Improvement | Latent Heat Retention | Key Advantages | Application Challenges |
|---|---|---|---|---|
| Carbon nanoparticles (1-3%) | 50-150% increase | 85-95% | Homogeneous dispersion, scalable production | Potential sedimentation at high concentrations |
| Metal foam composites | 10-50x increase | 80-90% | Structural stability, extreme conductivity | Significant weight addition, cost factors |
| Microencapsulation (PMMA shell) | 20-50% decrease | 70-80% | Leakage prevention, increased surface area | Reduced volumetric storage capacity |
| Hybrid nano-enhanced microcapsules | 30-100% increase | 75-85% | Combined benefits of both approaches | Complex manufacturing process |
Solar thermal energy storage represents a primary application domain for n-octacosane, particularly in medium-temperature collection systems including parabolic troughs and compound parabolic collectors. The phase change temperature of approximately 61°C aligns well with the operational range of many solar thermal systems, enabling efficient daytime energy capture and extended evening utilization. Implementation typically involves encapsulated PCM modules integrated into the heat transfer loop, either as packed beds or shell-and-tube configurations. Experimental studies of n-octacosane in solar thermal applications demonstrate 3-5 times higher storage density compared to sensible-only storage materials, significantly reducing system volume requirements. The main implementation challenges include optimizing heat exchanger surfaces to compensate for low thermal conductivity and ensuring long-term stability under daily thermal cycling conditions. [3] [7]
Building energy efficiency applications utilize n-octacosane for passive temperature regulation and peak load shifting. When incorporated into building materials (wallboards, ceiling tiles, or concrete), n-octacosane absorbs excess heat during periods of high solar gain and releases it as temperatures fall, reducing indoor temperature fluctuations and decreasing mechanical cooling demands. For building integration, microencapsulated n-octacosane is typically preferred to prevent leakage, with capsule sizes ranging from 0.1-10 μm dispersed in polymer matrices or construction materials. The 61°C phase change temperature of n-octacosane is particularly suitable for solar air heating systems and domestic hot water preheating, where it improves system efficiency by maintaining more consistent operating temperatures. Life cycle assessments of PCM-enhanced buildings show 10-30% reductions in cooling energy consumption in appropriately designed systems. [3] [2]
Electronics thermal management represents an emerging application for n-octacosane, where it functions as a thermal buffer during power spikes or temporary cooling system interruptions. The relatively high phase change temperature is suitable for power electronics, electric vehicle components, and high-performance computing systems where operational temperatures may reach 60-80°C. Implementation strategies include PCM-heat sink composites where n-octacosane is contained within aluminum finned structures, providing both immediate thermal capacitance and extended time-to-overheating protection. Experimental studies demonstrate that n-octacosane composites can extend operational times before critical temperature thresholds by 200-400% compared to conventional aluminum heat sinks alone. Optimization challenges include maximizing contact surface area and addressing the low thermal conductivity through embedded conductive matrices or nanoparticle enhancements. [6] [7]
Ocean thermal energy conversion systems have recently incorporated n-alkanes including n-octacosane in novel thermodynamic cycles. These applications leverage the precise phase change temperatures to optimize heat engine efficiency when operating with small temperature differences between surface and deep ocean water. In these implementations, n-octacosane undergoes repeated phase changes in specialized heat exchangers, functioning as both working fluid and energy storage medium simultaneously. The non-corrosive nature and material compatibility of n-alkanes provide advantages over traditional working fluids in marine environments. Recent prototype testing has demonstrated stable operation over extended durations, though system optimization requires further development to address the relatively low thermal conductivity through advanced heat exchanger designs. [8]
The comprehensive comparison of n-octacosane with other n-alkanes reveals its distinctive position as a balanced phase change material offering an optimal combination of appropriate phase change temperature (61°C), high latent heat of fusion (255 J/g), and excellent cycling stability. These characteristics make it particularly suitable for medium-temperature thermal storage applications including solar thermal systems, building efficiency enhancements, and electronics thermal management. When compared across the n-alkane series, n-octacosane provides a favorable compromise between energy storage density and practical implementation considerations, though its performance, like all pure n-alkanes, is limited by inherently low thermal conductivity.
Future research directions for n-octacosane and related n-alkanes should focus on advanced enhancement strategies to address current limitations. Priority areas include developing more effective and affordable thermal conductivity improvement methods, optimizing encapsulation techniques for enhanced durability, and establishing standardized testing protocols for reliable lifetime predictions. Additionally, further investigation of binary and ternary n-alkane mixtures could enable precise tuning of phase change temperatures while maintaining high energy storage densities. As thermal energy storage continues to gain importance in renewable energy integration and energy efficiency applications, n-octacosane and its enhanced composites are positioned to play increasingly significant roles in diverse technological domains. [6] [1] [7]
Figure 1: Experimental workflow for n-alkane PCM characterization and application development
Microencapsulated n-octacosane demonstrates excellent thermal reliability, maintaining its energy storage properties even after thousands of cycles. The data below compares its performance before and after 5000 thermal cycles.
| Property | Before 5000 Cycles | After 5000 Cycles | Change |
|---|---|---|---|
| Melting Temperature | 50.6 °C | Remained nearly constant | Minimal change [1] |
| Freezing Temperature | 53.2 °C | Remained nearly constant | Minimal change [1] |
| Latent Heat of Melting | 86.4 J/g | 79.9 J/g | Decrease of ~7.5% [2] |
| Latent Heat of Freezing | 88.5 J/g | 81.7 J/g | Decrease of ~7.7% [2] |
| Chemical Structure | Stable | No significant changes | Good chemical stability [1] |
The minor decrease in latent heat indicates good performance retention, crucial for long-term applications in solar thermal systems and temperature-regulating textiles [1] [2].
The methodology used to generate this reliability data involves an accelerated thermal cycling test to simulate long-term use [3].
The diagram below illustrates this experimental workflow.
The table below compares microencapsulated n-octacosane with other microencapsulated paraffin waxes to give context to its performance [4] [3] [5].
| PCM Material & Encapsulation | Latent Heat (Melting) | Cycling Performance | Key Characteristics |
|---|
| n-Octacosane / PMMA (This Study) | 86.4 J/g (microcapsule) | Stable after 5000 cycles | Excellent thermal reliability, spherical capsules [1]. | | Paraffin Wax / Polyaniline (PAn shell) | Varies with core ratio | Stable after 1000 cycles | Simple preparation method, good stability [3]. | | Paraffin / Melamine-Formaldehyde with Graphene | -- | -- | Enhanced thermal conductivity & stability [5]. | | n-Octadecane / Silica (Nanocapsules) | High (core material ~210 J/g) | -- | Good for cement-based materials, high compatibility [4]. |
The PMMA shell is crucial for n-octacosane's performance, providing excellent protection against leakage and environmental influences [1].
The table below summarizes the key properties of these two PCMs, drawing from experimental results in the search results.
| Property | Octacosane (n-alkane) | Capric-Palmitic Acid (CA-PA) Eutectic (76.5/23.5 wt.%) | Significance |
|---|---|---|---|
| Melting Temp. | 51.3°C - 61.4°C [1] [2] [3] | 21.85°C [4] [5] | Determines operational temperature range. |
| Freezing Temp. | ~51.3°C (with supercooling potential) [1] | 22.15°C [4] | Critical for applications requiring heat release. |
| Latent Heat (Melting) | 144 - 245 J/g [1] [3] | 171.22 J/g [4] | Indicates heat storage capacity per unit mass. |
| Chemical Type | Paraffin (n-alkane) [1] | Fatty Acid [4] [5] | Affects compatibility, safety, and cost. |
| Key Advantage | Very high latent heat; well-studied for thermal storage [1] [3]. | Near-room-temperature operation; low supercooling [6] [4]. | Suitability for specific use cases. |
| Key Challenge | High melting point limits low-temp use; can exhibit supercooling [7] [1]. | Low thermal conductivity; requires shape-stabilization to prevent leakage [6] [5]. | Informs need for material encapsulation or compositing. |
This compound is a linear-chain hydrocarbon paraffin known for its high latent heat and stability.
The following diagram illustrates a common method for creating stable, functional forms of this compound and its subsequent application.
This binary organic mixture is favored for low-temperature applications due to its melting point being close to room temperature.
The workflow for developing a shape-stabilized CA-PA composite is summarized below.
Your choice between these PCMs should be primarily driven by the target temperature of your application.
Choose this compound if your application involves higher temperatures (above 50°C), such as industrial waste heat recovery, concentrated solar power, or high-temperature PV/T cooling, where its superior latent heat can be fully utilized.
Choose the CA-PA Eutectic if your application requires operation in the room-temperature range (around 22°C), such as for maintaining thermal comfort in buildings, greenhouse temperature control, or low-grade solar thermal storage.
Rotator phases are unique states of matter in n-alkanes where molecules possess translational order but lose long-range herringbone order and exhibit rotational disorder about their long axes. They serve as intermediates between fully ordered crystalline phases and the isotropic liquid phase [1].
n-Octacosane (C28H58) demonstrates significant changes in its rotator phase sequence when confined to nanoscale spaces, almost completely losing its bulk RIV phase and showing a complete disappearance of its RIII phase [2]. In contrast, shorter alkanes like n-hexadecane (C16) exhibit more transient rotator phases, especially in bulk states [3].
The table below summarizes the key experimental findings for n-octacosane under confinement compared to its bulk state and to a shorter alkane (n-hexadecane).
| Alkane & Condition | Rotator Phases Observed | Transition Characteristics | Experimental Methods |
|---|---|---|---|
| n-Octacosane (C28) | Hexatic-like mesophase (higher temperature), RI phase (lower temperature) [2] | New phases formed; bulk RIII phase disappears [2] | Temperature-dependent XRD, DSC [2] [4] |
| n-Octacosane (C28) Bulk | RIII, RIV phases [2] | Conventional bulk phase sequence [2] | Temperature-dependent XRD, DSC [2] |
| n-Hexadecane (C16) | Transient RI phase (metastable in bulk, stabilized at interfaces) [3] | Orthorhombic structure (Fmmm space group); observed upon cooling [3] | Synchrotron XRD, MD Simulations, DSC [3] |
The experimental data in the comparison table is derived from several key techniques commonly used in the field.
Differential Scanning Calorimetry (DSC)
X-ray Diffraction (XRD)
Light Scattering
The diagram below illustrates the logical pathway for investigating and differentiating rotator phases in alkanes, from sample preparation to data interpretation.
This investigation reveals how structural order evolves across phases. The following diagram conceptualizes the molecular arrangement in a generic rotator phase compared to a crystalline phase, based on structural descriptions [1] [3].
The experimental data highlights critical behavioral differences:
The table below summarizes key experimental findings for naringin, eicosane, and octacosane.
| Compound | Key Antioxidant Activity (IC₅₀) | Primary Bioactivities & Research Models | Identified Natural Source |
|---|
| Naringin | DPPH: 46.3 ± 0.001 µg/mL [1] NO Scavenging: IC₅₀ reported [1] | Wound Healing: Promotes epithelialization, collagen production, and fibroblast migration in diabetic rat models and human dermal fibroblast (HDF) cell lines [2] [3]. Anti-inflammatory & Neuroprotective: Attenuates diabetic neuropathy in rat models [2]. | Marantodes pumilum extract [2] [1] [4], citrus fruits [1] [4] | | Eicosane | DPPH: 56.0 ± 0.001 µg/mL [1] NO Scavenging: 227.0 ± 0.002 µg/mL [1] | Wound Healing: Shows activity in excision wound models, contributing to wound closure [2]. Neuroprotective: Protects retinal ganglion cells in mouse glaucoma models; reduces intracellular ROS and exhibits anti-inflammatory effects [5]. | Marantodes pumilum extract [2] [1] [4], Echium amoenum L. extract [5] | | This compound | DPPH: 61.7 ± 0.002 µg/mL [1] NO Scavenging: 123.0 ± 0.001 µg/mL [1] | Wound Healing: Contributes to wound excision closure and tissue repair in diabetic rat models [2]. | Marantodes pumilum extract [2] [1] [4] |
Understanding the methodologies behind the data is crucial for interpretation. Here are the key experimental protocols from the cited studies.
Antioxidant Assays
In Vivo Wound Healing Model
In Vitro Cell Studies
The research into these compounds often follows a path from in vitro screening to in vivo validation. The diagram below illustrates the general workflow and primary mechanisms of action identified for naringin and eicosane.
When evaluating these results for drug development, consider the following:
Octacosane is often identified in plant extracts analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). The table below summarizes its context and available ADME-related data from recent studies.
| Compound Name | Context / Source Plant | Reported Role / Activity | ADME-Tox Prediction Available? | Key Findings / Potential |
|---|---|---|---|---|
| This compound [1] [2] | Merremia peltata (as one of 18 compounds); Cotula anthemoides (as a minor component) | Studied for potential anti-alopecia activity; a common component of plant essential oils [1] [2]. | No specific data found. | In Merremia peltata, other compounds like olean-12-en-3beta-ol showed higher binding affinity for the androgen receptor than the standard drug finasteride [1]. |
| Heneicosane [3] | A constituent of North African plants (e.g., Hypericum perforatum, Piper nigrum) | Predicted to target proteins related to Alzheimer's Disease (e.g., MAO-B, BACE1) via network pharmacology [3]. | Yes (Screened) | Successfully passed initial ADME and blood-brain barrier (CNS) screening filters, indicating favorable drug-like properties for central nervous system targets [3]. |
| Hexadecane [3] | A constituent of North African plants (e.g., Hypericum perforatum, Piper nigrum) | Predicted to target proteins related to Alzheimer's Disease (e.g., MAO-B, BACE1) via network pharmacology [3]. | Yes (Screened) | Successfully passed initial ADME and blood-brain barrier (CNS) screening filters, indicating favorable drug-like properties for central nervous system targets [3]. |
The following methodologies are common in studies that identify and profile compounds like this compound.
The field of computational ADME-Tox is advancing rapidly. Modern platforms use machine learning (ML) and artificial intelligence (AI) to predict various properties, transitioning from single-endpoint predictions to multi-endpoint joint modeling [5]. The following diagram illustrates a generalized framework for how these predictive platforms operate.
A key part of presenting ADME-Tox data to researchers is through intuitive, at-a-glance visualizations. The "traffic light" color-coding system is universally recognized for this purpose [6]. The diagram below shows how properties of a hypothetical compound, which could include data for this compound or its analogs, might be displayed in a "radar plot" format.
Based on the gathered information, here is a guide for your analysis:
The table below summarizes the key properties of microencapsulated n-octacosane and a microencapsulated paraffin wax based on separate experimental studies.
| Feature | Microencapsulated n-Octacosane [1] [2] | Microencapsulated Paraffin Wax [3] |
|---|---|---|
| Core Material | n-Octacosane (a pure, linear alkane) | Paraffin wax (a commercial blend) |
| Shell Material | Poly(methyl methacrylate) (PMMA) | Polyaniline (PAn) |
| Melting Point (°C) | 50.6 | 53 - 57 (as raw material) |
| Freezing Point (°C) | 53.2 | Information missing |
| Latent Heat of Melting (J/g) | 86.4 | Varies with core-to-shell ratio (e.g., 50 - 70) |
| Latent Heat of Freezing (J/g) | 88.5 | Information missing |
| Thermal Cycling Reliability | Excellent (stable after 5,000 cycles) [2] | Excellent (stable after 1,000 cycles) |
| Key Advantages | High purity; sharp phase change temperature; good thermal reliability [1] | Inherent electrical conductivity of shell; good thermal reliability [3] |
Interpreting the Data It is critical to note that the differences in the table above arise not only from the core materials but also from the different shell materials and encapsulation techniques used in the respective studies. A true performance comparison of the cores would require them to be encapsulated under identical conditions.
For a deeper understanding, here are the experimental details and methodologies from the key studies cited in the table.
This study highlights the high purity and stability of a well-defined PCM [1] [2].
This study focused on a conductive polymer shell and its stability [3].
The following diagram outlines the general workflow for creating and evaluating microencapsulated phase change materials, as described in the search results.
For your comparison guide, it is essential to contextualize the available data:
The following table summarizes critically evaluated data for n-octacosane (C₂₈H₅₈), primarily from the NIST/TRC Web Thermo Tables (WTT), which is a trusted source for thermophysical property data [1].
| Property | Value | Unit | State | Notes / Source |
|---|---|---|---|---|
| Molar Mass | 394.772 | g/mol | - | [1] |
| Melting Point (Triple Point) | 334.55 | K | Crystal 1, Liquid, Gas | [2] [1] |
| Melting Point (Triple Point) | 330.40 | K | Crystal 2, Crystal 1, Liquid | [2] |
| Normal Boiling Point | 704.80 | K | Liquid | [2] |
| Enthalpy of Fusion (ΔfusH) | 35.53 to 67.38 | kJ/mol | Crystal 1 to Liquid | Measured range; 64.64 kJ/mol (334.5 K) is a repeated value [2]. |
| Heat Capacity (Cp) | 937.00 | J/mol×K | Liquid | At 353 K [2] |
| Density | - | - | - | Not directly provided in searched results; available as a function of temperature in WTT [1]. |
| Thermal Conductivity | - | - | - | Property is listed in WTT but no specific value found in search results [1]. |
| Viscosity | 0.0018142 to 0.0003995 | Pa×s | Liquid | Temperature range: 398.15 K to 573.15 K [2] |
For researchers, validating the thermal properties of a PCM like this compound using Differential Scanning Calorimetry (DSC) is a critical step. The workflow and key considerations for obtaining reliable data are outlined below [3].
The diagram above illustrates the core workflow. Here are the essential methodological details for each stage:
Pre-Measurement Calibration and Preparation: The DSC instrument must be calibrated for temperature and enthalpy using high-purity reference standards [3]. The sample mass is typically between 1-10 mg, and it should be hermetically sealed in a crucible to prevent leakage [3]. A moderate heating/cooling rate (e.g., 5 K/min) is often used as a compromise between signal strength and thermal lag [4] [3].
Measurement and Data Analysis: The experiment records the heat flow into the sample as it is heated and cooled. Key values are extracted from the resulting thermogram [5] [3]:
Validation and Reporting: For validation, compare your results with critically evaluated literature or database values, such as those from NIST [1]. It is crucial to report all relevant experimental parameters, including sample purity, heating/cooling rates, and the methodology used to determine transition temperatures and enthalpies [5] [3].
The primary source identified comes from a 2023 study that investigated the wound-healing potential of compounds from Marantodes pumilum, including this compound [1] [2]. The table below summarizes the key molecular docking findings from this research:
| Compound Name | Target MMPs | Reported Binding Affinity / Docking Score | Key Interactions / Findings |
|---|---|---|---|
| This compound [1] [2] | Multiple MMPs (specific types not detailed) | "Substantial attraction and contact" [1] | Interaction with the catalytic site of MMPs; predicted to contribute to wound healing by modulating MMP activity. |
| Naringin [1] [2] | Multiple MMPs | Strong binding affinity (specific value not reported) | Identified as a key bioactive compound with significant binding interactions. |
The study employed a comprehensive methodology combining in silico, in vitro, and in vivo approaches [1] [2]. The workflow for the molecular docking analysis can be summarized as follows:
The specific steps involved were [1]:
The search results indicate that this compound's potential wound-healing properties are hypothesized to be a result of its antioxidant properties and possible interactions with MMPs [1] [2]. The molecular docking results suggest a "substantial attraction" between this compound and MMPs, but the evidence remains preliminary.
It is important to note that this data is from a single study. To form a robust comparison guide, data on other potential ligands (both natural and synthetic) docked against the same specific MMP targets under comparable conditions would be required.